m-PEG6-SS-PEG6-methyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O12S2/c1-27-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-28-2/h3-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUPYWMPJFBFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG6-SS-PEG6-methyl: A Cleavable Linker for Advanced Drug Delivery
Introduction
m-PEG6-SS-PEG6-methyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a central disulfide bond flanked by two hexaethylene glycol chains, each terminated with a methyl ether group. This symmetrical, cleavable linker is of significant interest to researchers, particularly in the field of drug delivery and bioconjugation. Its defining characteristic is the redox-sensitive disulfide bond, which remains stable in the extracellular environment but is readily cleaved in the reducing intracellular milieu. This property makes it an invaluable tool for the targeted release of therapeutic agents within specific cells, most notably in the design of antibody-drug conjugates (ADCs).[1]
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in advanced drug delivery systems.
Chemical Structure and Properties
The structure of this compound consists of two m-PEG6 moieties linked by a disulfide bridge. The polyethylene glycol chains impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[2][3] The terminal methyl ether groups render the linker chemically inert at its ends, preventing unwanted cross-reactions.
// Define the nodes for the chemical structure CH3_1 [label="CH₃", pos="0,0!"]; O1_1 [label="O", pos="1,0!"]; PEG1_1 [label="(CH₂CH₂O)₅", pos="2.5,0!"]; CH2_1 [label="CH₂CH₂", pos="4,0!"]; S1 [label="S", pos="5,0.5!"]; S2 [label="S", pos="5,-0.5!"]; CH2_2 [label="CH₂CH₂", pos="6,0!"]; PEG1_2 [label="(OCH₂CH₂)₅", pos="7.5,0!"]; O1_2 [label="O", pos="9,0!"]; CH3_2 [label="CH₃", pos="10,0!"];
// Define the edges (bonds) CH3_1 -- O1_1; O1_1 -- PEG1_1; PEG1_1 -- CH2_1; CH2_1 -- S1; S1 -- S2; S2 -- CH2_2; CH2_2 -- PEG1_2; PEG1_2 -- O1_2; O1_2 -- CH3_2; } केंद्रीकृत डायसल्फ़ाइड लिंकेज के साथ m-PEG6-SS-PEG6-मिथाइल की रासायनिक संरचना।
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₅₄O₁₂S₂ | BroadPharm |
| Molecular Weight | 622.8 g/mol | BroadPharm |
| CAS Number | 1007386-15-3 | BroadPharm |
| Appearance | White to off-white solid or viscous oil | Inferred from similar PEG compounds |
| Purity | ≥95% | BroadPharm |
| Solubility | Soluble in water and most organic solvents | Inferred from PEG properties[2] |
| Storage | -20°C, desiccated | BroadPharm |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the oxidation of its corresponding thiol precursor, m-PEG6-thiol. This reaction involves the formation of a disulfide bond between two molecules of the starting material.
Experimental Protocol: Synthesis of this compound from m-PEG6-thiol
This protocol is a representative example based on general methods for thiol oxidation.
Materials:
-
m-PEG6-thiol
-
Dimethylformamide (DMF) or a suitable solvent
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Source of oxygen (e.g., compressed air)
-
Deionized water
-
Brine solution
-
Dichloromethane (DCM) or other extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol gradient)
Procedure:
-
Dissolve m-PEG6-thiol in DMF.
-
Add a catalytic amount of triethylamine to the solution.
-
Bubble air through the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Characterization:
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the polyethylene glycol backbone, the methyl ether terminal groups, and the methylene (B1212753) groups adjacent to the disulfide bond.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to verify the molecular weight of the final product.
Applications in Drug Delivery
The primary application of this compound is as a cleavable linker in drug delivery systems, particularly in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[4]
The hydrophilic nature of the PEG chains in the linker can improve the solubility and stability of the ADC.[2][3] The key feature, however, is the disulfide bond, which allows for the controlled release of the cytotoxic payload.
Mechanism of Action in Antibody-Drug Conjugates
The mechanism of action for an ADC utilizing a disulfide-based linker like this compound involves several steps:
-
Circulation: The ADC circulates in the bloodstream, where the disulfide linker remains stable in the oxidative extracellular environment.
-
Targeting: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Intracellular Trafficking: The internalized complex is trafficked to intracellular compartments, such as endosomes and lysosomes.
-
Cleavage and Payload Release: The high concentration of reducing agents, primarily glutathione (B108866) (GSH), in the cytoplasm and other intracellular compartments reduces the disulfide bond in the linker. This cleavage releases the cytotoxic payload from the antibody.
-
Cell Death: The freed payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Experimental Protocol: Disulfide Bond Cleavage Assay
This protocol provides a general method for assessing the cleavage of the disulfide bond in this compound or a conjugate thereof.
Materials:
-
This compound or a conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or reduced glutathione (GSH)
-
Analytical technique for monitoring cleavage (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Prepare a stock solution of the reducing agent (DTT or GSH) in PBS.
-
Initiate the cleavage reaction by adding the reducing agent to the conjugate solution to a final desired concentration (e.g., 1-10 mM GSH to mimic intracellular concentrations).
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and analyze by HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.
Conclusion
This compound is a well-defined, hydrophilic, and cleavable linker that plays a crucial role in the development of sophisticated drug delivery systems. Its redox-sensitive disulfide bond enables the targeted release of therapeutic payloads in the reducing environment of the cell, a key feature for improving the efficacy and reducing the off-target toxicity of potent drugs. The continued exploration of such precisely engineered linkers is vital for the advancement of targeted therapies like antibody-drug conjugates.
References
An In-Depth Technical Guide to m-PEG6-SS-PEG6-methyl in Research
For Researchers, Scientists, and Drug Development Professionals
Core Concept: A Reducible Linker for Targeted Drug Delivery
The compound m-PEG6-SS-PEG6-methyl is a heterobifunctional crosslinker with a central, cleavable disulfide bond.[] This structure is flanked by two polyethylene (B3416737) glycol (PEG) chains, each consisting of six ethylene (B1197577) glycol units, and terminated with methyl ether groups. Its primary application in research is as a linker in bioconjugation, particularly for the development of stimuli-responsive drug delivery systems such as antibody-drug conjugates (ADCs) and nanoparticles.[]
The key feature of this compound is its disulfide bond, which is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of cells, particularly tumor cells.[][2] This differential stability allows for the targeted release of conjugated therapeutic agents at the site of action, minimizing off-target toxicity.[]
The PEG chains contribute to the overall properties of the conjugate by enhancing its solubility, stability, and pharmacokinetic profile. PEGylation, the process of attaching PEG chains to molecules, can reduce aggregation, decrease immunogenicity, and prolong circulation time in the body.[3]
Quantitative Data
| Property | Description | Representative Value/Observation |
| Molecular Weight | The mass of one mole of the substance. | 622.8 g/mol |
| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 1007386-15-3 |
| Cleavage Conditions | The conditions under which the disulfide bond is broken. | Cleaved by reducing agents such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH).[4] |
| Cleavage Kinetics | The rate at which the disulfide bond is cleaved. | The cleavage rate is dependent on the concentration of the reducing agent. For a similar disulfide-linked conjugate, significant cleavage was observed at a glutathione concentration of 5 mM, which is representative of the cytosolic concentration in mammalian cells.[5] |
| Drug Release Profile | The rate and extent of drug release from a conjugate. | For nanoparticles formulated with disulfide-containing PEG linkers, drug release is significantly accelerated in the presence of glutathione. For example, doxorubicin-loaded nanoparticles showed a much faster release profile at a glutathione concentration of 10 mM compared to physiological buffer. |
| In vivo Stability | The stability of the linker in a biological system. | Disulfide linkers generally exhibit good stability in the bloodstream, where the concentration of reducing agents is low.[] |
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are often proprietary or specific to a particular research application. However, the following sections provide detailed methodologies for key experimental procedures involving similar disulfide-containing PEG linkers, which can be adapted for use with this compound.
Protocol 1: General Procedure for Antibody-Drug Conjugation using a Heterobifunctional PEG Linker with a Thiol-Reactive Moiety
This protocol describes the conjugation of a drug to an antibody via a thiol-reactive PEG linker. This can be adapted for this compound if it is first functionalized with a thiol-reactive group like a maleimide.
Materials:
-
Antibody solution (e.g., 1-10 mg/mL in PBS buffer, pH 7.2-7.5)
-
Reducing agent (e.g., 10 mM TCEP solution)
-
Thiol-reactive PEG linker (e.g., Maleimide-PEG-SS-Drug) solution (10 mM in DMSO)
-
Quenching solution (e.g., 10 mM N-ethylmaleimide)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of the TCEP solution.
-
Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Linker Conjugation:
-
Immediately after reduction, add the thiol-reactive PEG linker solution to the reduced antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution relative to the linker to cap any unreacted thiol groups on the antibody.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker, unconjugated drug, and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography.
-
Confirm the integrity of the ADC using SDS-PAGE.
-
Protocol 2: Formulation of Stimuli-Responsive Nanoparticles
This protocol outlines the general steps for creating drug-loaded nanoparticles that release their payload in response to a reducing environment, using a disulfide-containing PEG linker.
Materials:
-
Amphiphilic block copolymer (e.g., PLA-PEG-SS-PEG-PLA)
-
Hydrophobic drug
-
Organic solvent (e.g., acetonitrile, acetone)
-
Aqueous solution (e.g., deionized water, PBS)
-
Dialysis membrane
Procedure:
-
Nanoparticle Formation:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent.
-
Add the organic solution dropwise to a vigorously stirring aqueous solution. This will induce the self-assembly of the polymer into nanoparticles, encapsulating the drug in the hydrophobic core.
-
-
Solvent Removal:
-
Continue stirring the nanoparticle suspension for several hours to allow the organic solvent to evaporate.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove any remaining free drug and organic solvent.
-
-
Characterization:
-
Determine the particle size and size distribution using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Quantify the drug loading content and encapsulation efficiency using techniques such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.
-
-
In Vitro Drug Release Study:
-
Incubate the drug-loaded nanoparticles in a release medium (e.g., PBS) with and without a reducing agent (e.g., 10 mM glutathione).
-
At predetermined time points, collect samples and quantify the amount of released drug using a suitable analytical method.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an ADC utilizing this compound.
Caption: A generalized workflow for the synthesis and characterization of an ADC.
Caption: The logical sequence of events for drug release from a stimuli-responsive nanoparticle.
References
- 2. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform | MDPI [mdpi.com]
- 4. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cleavable PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavable Polyethylene Glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1] These linkers act as a bridge, connecting a biomolecule (such as an antibody) to a payload (like a cytotoxic drug), while incorporating a selectively breakable bond.[1][2] This design allows for the stable circulation of the bioconjugate in the bloodstream and ensures the controlled release of the payload at the desired site of action, such as within a tumor cell.[3] The strategic use of cleavable PEG linkers enhances the therapeutic window of bioconjugates by maximizing their efficacy at the target site while minimizing off-target toxicity.[1][4]
The PEG component of the linker imparts favorable pharmacokinetic properties, including increased solubility, prolonged circulation half-life, and reduced immunogenicity.[5][6] The cleavable moiety, on the other hand, is engineered to respond to specific physiological triggers present in the target microenvironment, such as changes in pH, the presence of specific enzymes, or a reducing environment.[2] This guide provides a comprehensive technical overview of the major classes of cleavable PEG linkers, including their mechanisms of action, quantitative data on their stability and cleavage kinetics, detailed experimental protocols for their use, and visualizations of key workflows.
Core Principles of Cleavable PEG Linkers
The fundamental principle behind cleavable PEG linkers is to maintain a stable covalent bond between the biomolecule and the payload during systemic circulation and to trigger the cleavage of this bond upon reaching the target tissue or cellular compartment.[3] This targeted release is achieved by incorporating chemical bonds that are labile under specific physiological conditions that are unique to the target site.[2]
There are three primary mechanisms that govern the cleavage of these linkers:
-
pH-Sensitivity (Acid-Labile Linkers): These linkers are designed to hydrolyze in acidic environments. This is particularly useful for targeting the acidic microenvironment of tumors or the low pH of intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[7][8] Hydrazone bonds are a common example of acid-labile linkages.[7]
-
Enzyme-Sensitivity: These linkers incorporate peptide sequences that are substrates for specific enzymes that are overexpressed in the target tissue or within target cells.[9] For instance, linkers containing sequences like Valine-Citrulline (Val-Cit) are efficiently cleaved by lysosomal proteases such as Cathepsin B, which is often upregulated in cancer cells.[10]
-
Reduction-Sensitivity (Disulfide Linkers): These linkers contain a disulfide bond (-S-S-) that is stable in the oxidizing environment of the bloodstream. However, upon internalization into the cell, the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), leads to the cleavage of the disulfide bond and release of the payload.[11]
Types of Cleavable PEG Linkers and Their Mechanisms
pH-Sensitive (Acid-Labile) PEG Linkers
Acid-labile linkers are designed to exploit the lower pH of the tumor microenvironment and intracellular compartments. The most common type of acid-labile linker is the hydrazone linker .
Mechanism of Action: Hydrazone linkers are formed by the reaction of a hydrazine (B178648) derivative with a ketone or aldehyde. At physiological pH (~7.4), the hydrazone bond is relatively stable. However, under acidic conditions, the equilibrium shifts towards hydrolysis, leading to the cleavage of the bond and release of the payload.[7] The stability of the hydrazone bond can be tuned by modifying the electronic properties of the carbonyl and hydrazine precursors.[12] Aromatic hydrazones, for example, tend to be more stable than their aliphatic counterparts due to resonance stabilization.[12]
Quantitative Data: Stability of Hydrazone Linkers
| Linker Type | Condition | Half-life (t½) | Reference |
| General Hydrazone | pH 7.4 | 183 hours | [13] |
| General Hydrazone | pH 5.0 | 4.4 hours | [13] |
| Aromatic Ketone-based Hydrazone | pH 7.4 | > 24 hours (<30% degradation) | [14] |
| Aromatic Ketone-based Hydrazone | pH 5.0 | Steady increase in degradation over 24 hours | [14] |
| Aliphatic Ketone-based Hydrazone | pH 7.4 | Significant hydrolysis after 5 hours | [14] |
| Aliphatic Ketone-based Hydrazone | pH 5.0 | Much greater hydrolysis at early time points | [14] |
| Aliphatic Aldehyde-based Hydrazone | pH 7.4 | > 30% release after 5 hours | [14] |
| Aliphatic Aldehyde-based Hydrazone | pH 5.0 | No significant difference in release rates compared to pH 7.4 | [14] |
Enzyme-Cleavable PEG Linkers
Enzyme-cleavable linkers offer high specificity by utilizing enzymes that are overexpressed at the target site. Peptide-based linkers are the most common in this category.
Mechanism of Action: These linkers contain a short peptide sequence that is recognized and cleaved by a specific protease. A widely used example is the Valine-Citrulline (Val-Cit) dipeptide linker , which is a substrate for the lysosomal protease Cathepsin B.[10] Upon internalization of the bioconjugate into the target cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond C-terminal to the citrulline residue. This cleavage often triggers a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the efficient release of the unmodified payload.[10] Other peptide sequences, such as Gly-Phe-Leu-Gly (GFLG), are also utilized as substrates for lysosomal proteases.[15] More recently, asparagine-containing linkers that are cleaved by legumain, another lysosomal protease, have been developed as a more hydrophilic alternative to Val-Cit linkers.[16]
Quantitative Data: Enzymatic Cleavage of Peptide Linkers
| Peptide Linker | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ | [9] |
| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ | [9] |
| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ | [9] |
| GFLG-PABC | Cathepsin B | - | - | - | [13][15] |
| Asn-Asn-PABC | Legumain | - | - | - | [16] |
Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.
Reduction-Sensitive (Disulfide) PEG Linkers
Disulfide linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.
Mechanism of Action: These linkers contain a disulfide bond (-S-S-) that remains stable in the oxidizing environment of the blood plasma, where the concentration of free thiols is low (micromolar range).[11] However, upon internalization into the cell, the bioconjugate is exposed to the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH) (millimolar range).[11][17] This high concentration of GSH rapidly reduces the disulfide bond, leading to its cleavage and the release of the payload. The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond.[11]
Quantitative Data: Glutathione Concentrations
| Compartment | Glutathione (GSH) Concentration | Reference |
| Blood Plasma | 2-30 µM | [6][17] |
| Cytoplasm | 1-10 mM | [11][17] |
Photocleavable PEG Linkers
Photocleavable linkers offer a high degree of spatial and temporal control over payload release, as cleavage is triggered by light of a specific wavelength.
Mechanism of Action: These linkers incorporate a photolabile group, such as an o-nitrobenzyl group, into the linker structure.[18] Upon irradiation with UV or visible light of a specific wavelength, the photolabile group undergoes a photochemical reaction that results in the cleavage of the linker and release of the payload.[18] This approach is particularly useful for in vitro studies and applications where precise, on-demand release is required.
Experimental Protocols
Bioconjugation Protocols
a) Protocol for NHS-Ester PEGylation of a Protein (Amine-reactive)
This protocol describes the conjugation of a PEG linker with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., Tris buffer or glycine)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to a concentration of 10 mg/mL. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time may vary depending on the specific protein and desired degree of PEGylation.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.
b) Protocol for Maleimide (B117702) PEGylation of a Protein (Thiol-reactive)
This protocol details the conjugation of a PEG linker with a maleimide group to free sulfhydryl groups (e.g., cysteine residues) on a protein.
Materials:
-
Protein with free thiol groups
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). If DTT is used, it must be removed before adding the PEG-maleimide. The concentration of free thiols can be quantified using Ellman's reagent.[19][20]
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the reaction buffer or a water-miscible organic solvent.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[2] The reaction should be protected from light if the PEG-maleimide is light-sensitive.
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.
-
Characterization: Confirm PEGylation and determine the degree of conjugation using methods such as SDS-PAGE, HPLC, and mass spectrometry.
Cleavage Assay Protocols
a) Protocol for In Vitro Cleavage Assay of an ADC in Plasma
This assay assesses the stability of the linker in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in the plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Precipitate the plasma proteins (e.g., with acetonitrile) and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's stability and half-life in plasma.
b) Protocol for Cathepsin B Cleavage Assay of a Peptide Linker
This assay evaluates the enzymatic cleavage of a peptide linker.
Materials:
-
Peptide linker-payload conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Activating agent for Cathepsin B (e.g., DTT)
-
Fluorescence microplate reader or HPLC system
-
96-well plate
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer containing the activating agent (e.g., 5 mM DTT) for 15 minutes at 37°C.
-
Reaction Initiation: In a 96-well plate, add the peptide linker-payload conjugate to the assay buffer. Initiate the reaction by adding the activated Cathepsin B.
-
Incubation: Incubate the plate at 37°C.
-
Measurement:
-
Fluorogenic Substrate: If the payload is a fluorophore, measure the increase in fluorescence over time using a microplate reader.
-
HPLC Analysis: At specific time points, stop the reaction (e.g., by adding a quenching solution) and analyze the samples by HPLC to quantify the amount of cleaved payload.[21]
-
-
Data Analysis: Plot the amount of released payload versus time to determine the cleavage rate. For kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat values.[9]
Visualization of Key Workflows
ADC Internalization and Payload Release
Caption: Workflow of ADC binding, internalization, and intracellular payload release.
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Experimental workflow for assessing the stability of an ADC linker in plasma.
Conclusion
Cleavable PEG linkers are a cornerstone of modern bioconjugate design, enabling the development of highly targeted and effective therapeutics. The choice of a specific cleavable linker depends on the desired mechanism of action, the physiological characteristics of the target site, and the chemical properties of the payload. A thorough understanding of the different cleavage mechanisms, coupled with robust experimental validation of linker stability and cleavage kinetics, is crucial for the successful design and development of next-generation bioconjugates. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable PEG linker technology and to design more effective and safer targeted therapies.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic state of glutathione in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 20. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 21. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Disulfide Cleavage Mechanism of m-PEG6-SS-PEG6-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism governing the cleavage of the disulfide bond in m-PEG6-SS-PEG6-methyl. This bifunctional crosslinker is of significant interest in the fields of bioconjugation and drug delivery due to its susceptibility to reductive cleavage in specific biological environments. This document details the chemical mechanism, kinetic considerations, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key processes using Graphviz diagrams.
Introduction to this compound and its Significance
The molecule this compound, chemically named 2,5,8,11,14,17,24,27,30,33,36,39-dodecaoxa-20,21-dithiatetracontane[1], is a linear polyethylene (B3416737) glycol (PEG) derivative containing a central, cleavable disulfide bond. The methoxy (B1213986) (m-PEG) groups at both termini render the molecule inert and reduce non-specific interactions, a desirable characteristic in biological applications. The key feature of this molecule is the disulfide (-S-S-) linkage, which is stable under normal physiological conditions but can be selectively cleaved in a reducing environment.
This property is extensively exploited in the design of advanced drug delivery systems.[2][3] The rationale lies in the significant difference in redox potential between the extracellular and intracellular environments. The bloodstream is relatively oxidizing, maintaining the integrity of the disulfide bond, while the cytoplasm of cells has a much higher concentration of reducing agents, most notably glutathione (B108866) (GSH).[4][5][6] This differential allows for the design of drug carriers that remain intact in circulation, minimizing premature drug release and off-target effects, and then release their therapeutic payload upon entering the target cells.
The Core Mechanism of Disulfide Cleavage
The cleavage of the disulfide bond in this compound is a chemical reduction process. This reaction can be initiated by various reducing agents, with dithiothreitol (B142953) (DTT) being a common reagent in in vitro settings, and glutathione (GSH) being the primary mediator in vivo.[7]
The fundamental reaction is a thiol-disulfide exchange. In this reaction, a thiol group (-SH) from a reducing agent attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a new disulfide bond and the release of a thiol.
The general reaction can be depicted as follows:
-
Step 1: Initial Attack: A thiolate anion (RS⁻) from the reducing agent attacks one of the sulfur atoms of the m-PEG6-S-S-PEG6-methyl molecule.
-
Step 2: Formation of a Mixed Disulfide: This nucleophilic attack results in the cleavage of the original disulfide bond, forming a "mixed disulfide" between the PEG chain and the reducing agent, and releasing the other PEG chain as a thiol.
-
Step 3: Further Reduction (in the presence of excess reducing agent): A second molecule of the reducing agent can then attack the mixed disulfide, regenerating the disulfide form of the reducing agent and releasing the second PEG chain as a thiol.
Cleavage by Dithiothreitol (DTT):
DTT is a potent reducing agent often used in laboratory settings to cleave disulfide bonds. Its efficacy stems from its ability to form a stable six-membered ring after reducing a disulfide bond.
Cleavage by Glutathione (GSH):
Glutathione is a tripeptide (γ-L-Glutamyl-L-cysteinylglycine) that is the most abundant intracellular thiol. The high concentration of GSH in the cytoplasm (in the millimolar range) compared to the extracellular environment (in the micromolar range) drives the cleavage of disulfide-linked molecules that enter the cell.[4][5] The reaction with GSH follows the same thiol-disulfide exchange mechanism.
Quantitative Data on Disulfide Cleavage
Table 1: Illustrative Cleavage Efficiency of Disulfide-Linked Payloads from Nanocarriers under Different Glutathione Concentrations.
| Glutathione (GSH) Concentration | Incubation Time (hours) | Illustrative Payload Release (%) | Environment Mimicked |
| 10 µM | 24 | < 10% | Extracellular/Blood Plasma |
| 1 mM | 6 | ~ 50% | Intracellular Cytosol |
| 10 mM | 4 | > 90% | Intracellular Cytosol (some cancer cells) |
Note: This data is illustrative and compiled from typical results observed in drug delivery studies with disulfide-linked nanoparticles. Actual values for this compound may vary.
Table 2: Factors Influencing the Rate of Disulfide Cleavage.
| Factor | Effect on Cleavage Rate | Rationale |
| Concentration of Reducing Agent | Increases with higher concentration | The reaction is bimolecular, so a higher concentration of the thiol leads to more frequent collisions and a faster reaction rate.[9] |
| pH | Generally increases with higher pH (around physiological range) | The active nucleophile is the thiolate anion (RS⁻). A higher pH favors the deprotonation of the thiol group (RSH), increasing the concentration of the more reactive thiolate. |
| Temperature | Increases with higher temperature | As with most chemical reactions, increased thermal energy leads to a higher rate of reaction. |
| Steric Hindrance | Decreases with increased steric bulk around the disulfide bond | Bulky chemical groups near the disulfide bond can physically block the approach of the reducing agent, slowing down the reaction.[8] |
Experimental Protocols for Studying Disulfide Cleavage
Several analytical techniques can be employed to monitor the cleavage of the disulfide bond in this compound.
Protocol for Monitoring Disulfide Cleavage using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the intact molecule and its cleavage products.
Objective: To quantify the rate of this compound cleavage in the presence of a reducing agent.
Materials:
-
This compound
-
Reducing agent (e.g., Dithiothreitol or Glutathione)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., N-ethylmaleimide solution to cap free thiols and stop the reaction)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or GSH) in PBS.
-
Initiate the reaction: Mix the this compound solution with the reducing agent solution to achieve the desired final concentrations (e.g., 1 mM this compound and 10 mM DTT/GSH).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).
-
Quench the reaction in each aliquot by adding the quenching solution.
-
Analyze the samples by HPLC:
-
Inject a fixed volume of each quenched sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact this compound from its cleaved fragments (m-PEG6-SH).
-
Monitor the elution profile using the detector.
-
-
Quantify the peaks: Determine the peak areas corresponding to the intact molecule and the cleavage product at each time point.
-
Calculate the percentage of cleavage over time to determine the reaction kinetics.
Protocol for Quantifying Free Thiols using Ellman's Reagent
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is a chemical used to quantify the concentration of free thiol groups in a solution.[10][11][12] As the disulfide bond in this compound is cleaved, two free thiol groups are generated.
Objective: To measure the appearance of free thiol groups as a result of disulfide bond cleavage.
Materials:
-
This compound
-
Reducing agent (e.g., DTT or GSH)
-
Ellman's Reagent Solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Spectrophotometer
Procedure:
-
Set up the cleavage reaction as described in the HPLC protocol (Steps 1-4).
-
At each time point, take an aliquot of the reaction mixture.
-
Prepare the assay: In a cuvette or a 96-well plate, mix a small volume of the aliquot with the Ellman's Reagent Solution and the Reaction Buffer.
-
Incubate at room temperature for 15 minutes to allow the color to develop.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the yellow product (TNB), which is 14,150 M⁻¹cm⁻¹.
-
Relate the concentration of free thiols to the extent of disulfide cleavage.
Visualizing the Mechanism and Workflows
Diagrams in DOT Language
Caption: Mechanism of glutathione-mediated disulfide cleavage.
Caption: Experimental workflow for HPLC analysis of cleavage.
Caption: Concept of redox-responsive drug delivery.
Conclusion
The disulfide cleavage of this compound is a fundamental and highly significant mechanism in the design of stimuli-responsive biomaterials and drug delivery systems. The selective cleavage of the disulfide bond in the reducing environment of the cell cytoplasm allows for precise control over the release of conjugated molecules. Understanding the kinetics and the factors that influence this cleavage is crucial for the rational design of effective and targeted therapeutic agents. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the cleavage of this and similar disulfide-containing linkers. Further research to determine the specific kinetic parameters for this compound will be invaluable for its optimized application in drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Disulfide-bridged cleavable PEGylation in polymeric nanomedicine for controlled therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 1007386-15-3 | BroadPharm [broadpharm.com]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of m-PEG6-SS-PEG6-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of m-PEG6-SS-PEG6-methyl, a bifunctional crosslinker containing a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) chains. This document is intended to be a valuable resource for researchers in drug development, bioconjugation, and materials science, offering detailed insights into the handling, storage, and application of this versatile molecule.
Introduction
This compound is a valuable tool in the development of advanced drug delivery systems and bioconjugates. Its structure, featuring hydrophilic PEG chains and a cleavable disulfide bond, allows for the creation of stimuli-responsive materials that can release a therapeutic payload in a reducing environment, such as that found within the cytoplasm of cells. A thorough understanding of its solubility and stability is paramount for its effective use in research and development.
Physicochemical Properties
The properties of this compound are largely dictated by its constituent parts: the PEG chains and the disulfide bond. The PEG chains confer hydrophilicity, influencing its solubility in aqueous and organic media. The disulfide bond, while stable under normal conditions, is susceptible to cleavage by reducing agents, a key feature for its application in drug delivery.
Solubility Profile
The presence of two PEG6 chains renders this compound soluble in a range of solvents. Polyethylene glycol is known to be soluble in water and many organic solvents, a property that is generally conferred to PEGylated molecules.[1]
Table 1: Expected Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Water | High | The hydrophilic nature of the PEG chains promotes solubility in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in common biological buffers. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for PEGylated compounds. |
| Dimethylformamide (DMF) | High | Another suitable organic solvent for PEG-containing molecules. |
| Ethanol | Moderate | Solubility may be lower compared to water or DMSO. |
| Methanol | Moderate | Similar to ethanol, solubility is expected to be moderate. |
| Chloroform | High | PEG is generally soluble in chlorinated solvents. |
| Dichloromethane (DCM) | High | Similar to chloroform, good solubility is expected. |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of reducing agents. The primary point of lability is the disulfide bond.
pH Stability
The disulfide bond is generally stable in a neutral to moderately acidic pH range. However, at alkaline pH, disulfide exchange reactions can be promoted.
Table 2: Expected pH Stability of this compound
| pH Range | Expected Stability | Notes |
| 3 - 7.4 | High | The disulfide bond is expected to be stable under these conditions. |
| > 7.4 | Moderate to Low | Increased pH can facilitate thiol-disulfide exchange reactions, potentially leading to degradation if free thiols are present.[3] |
Thermal Stability
PEGylated compounds generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Table 3: Expected Thermal Stability of this compound
| Temperature | Expected Stability | Notes |
| -20°C (in solution) | High | Recommended for long-term storage of stock solutions. |
| 4°C (in solution) | Moderate | Suitable for short-term storage (days to weeks). |
| Room Temperature (in solution) | Low to Moderate | Degradation may occur over extended periods. |
| Room Temperature (solid) | High | Stable when stored as a dry solid, protected from moisture. |
Stability in the Presence of Reducing Agents
The disulfide bond in this compound is designed to be cleaved by reducing agents. This is a critical feature for its use in drug delivery systems targeting the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[4][5] Common laboratory reducing agents such as dithiothreitol (B142953) (DTT) will also readily cleave the disulfide bond.[6]
Table 4: Cleavage of this compound by Reducing Agents
| Reducing Agent | Concentration | Expected Cleavage | Notes |
| Dithiothreitol (DTT) | 1-10 mM | Rapid | A strong reducing agent commonly used to cleave disulfide bonds. |
| Glutathione (GSH) | 1-10 mM | Moderate to Rapid | Physiologically relevant reducing agent found in high concentrations inside cells.[4] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Rapid | A potent and stable reducing agent. |
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Quantitative Solubility
This protocol utilizes UV-Vis spectrophotometry to determine the concentration of a saturated solution. This method is suitable for compounds that possess a chromophore or can be derivatized to contain one. Since PEG itself has a weak absorbance in the low UV range, this method is most effective if the molecule has a UV-active component or if a standard curve can be reliably established.[7][8][9]
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution and Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is highly soluble (e.g., DMSO).
-
From the stock solution, prepare a series of dilutions in the solvent of interest to create a standard curve.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a vial.
-
Tightly cap the vial and vortex vigorously for 2 minutes.
-
Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the test solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Calculation:
-
Using the equation from the standard curve, calculate the concentration of the diluted supernatant.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the test solvent.
-
Solubility Determination Workflow
Protocol for Assessing Stability (HPLC-Based Method)
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under different conditions (pH and temperature).[][11]
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, with additives like TFA or formic acid)
-
Vials for incubation and HPLC analysis
Procedure:
-
Method Development:
-
Develop an HPLC method capable of separating the parent this compound from its potential degradation products (e.g., the cleaved thiol-containing PEG fragments).
-
A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% TFA) is a good starting point.
-
Optimize the gradient, flow rate, and detection wavelength to achieve good peak shape and resolution.
-
-
Sample Preparation and Incubation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or a small amount of DMSO topped up with buffer).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Divide the solutions into aliquots in separate vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one vial from each condition.
-
If necessary, quench any ongoing reaction (e.g., by adjusting the pH or freezing the sample).
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Stability Assessment Workflow
Protocol for Assessing Disulfide Bond Cleavage Kinetics
This protocol uses a colorimetric assay with Ellman's reagent (DTNB) to monitor the release of free thiols upon cleavage of the disulfide bond by a reducing agent.
Materials:
-
This compound
-
Reducing agent (e.g., DTT or GSH)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the reducing agent (DTT or GSH) in the reaction buffer.
-
Prepare a stock solution of DTNB in the reaction buffer.
-
-
Reaction Initiation and Monitoring:
-
In a cuvette, mix the this compound solution and the DTNB solution.
-
Initiate the reaction by adding the reducing agent solution to the cuvette and mix quickly.
-
Immediately start monitoring the absorbance at 412 nm over time. The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB), which is produced when DTNB reacts with the newly formed free thiols.
-
-
Data Analysis:
-
Record the absorbance at regular intervals until the reaction reaches completion (the absorbance plateaus).
-
The concentration of free thiols at each time point can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Plot the concentration of free thiols versus time to determine the kinetics of the disulfide bond cleavage.
-
Disulfide Cleavage Kinetics Workflow
Conclusion
This compound is a highly versatile molecule with favorable solubility and tunable stability, making it an excellent candidate for applications in drug delivery and bioconjugation. Its hydrophilic PEG chains ensure good solubility in aqueous and various organic solvents, while the strategically placed disulfide bond allows for controlled cleavage in reducing environments. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the solubility and stability of this linker, ensuring its optimal performance in their specific applications. By understanding and controlling these key parameters, scientists can fully leverage the potential of this compound in the development of next-generation therapeutics and advanced materials.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chempep.com [chempep.com]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjp.nipne.ro [rjp.nipne.ro]
- 11. researchgate.net [researchgate.net]
Synthesis of m-PEG6-SS-PEG6-methyl: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the laboratory synthesis of m-PEG6-SS-PEG6-methyl, a bifunctional crosslinking agent with applications in drug delivery and bioconjugation. The molecule features two polyethylene (B3416737) glycol (PEG) chains linked by a cleavable disulfide bond, with methyl ether end groups. This structure imparts hydrophilicity and allows for the release of conjugated molecules in a reducing environment, such as within the cytoplasm of cells.
Synthetic Strategy Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the thiol-terminated precursor, methoxy-PEG6-thiol (m-PEG6-SH). The second step is the oxidative dimerization of this precursor to form the desired disulfide-linked product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of similar PEG-thiol and PEG-disulfide compounds. Researchers should optimize these conditions for their specific laboratory setup.
Synthesis of m-PEG6-SH from m-PEG6-Br
This protocol describes the conversion of commercially available methoxy-PEG6-bromide to methoxy-PEG6-thiol.
Materials:
-
m-PEG6-Br (1 equivalent)
-
Sodium hydrosulfide (B80085) (NaSH) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve m-PEG6-Br in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium hydrosulfide to the solution and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane as the eluent.
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield m-PEG6-SH as a colorless oil.
| Parameter | Value |
| Reactants | m-PEG6-Br, NaSH |
| Solvent | Anhydrous DMF |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Purification | Silica Gel Chromatography |
| Expected Yield | 70-85% |
Table 1: Summary of reaction conditions for the synthesis of m-PEG6-SH.
Synthesis of this compound via Oxidation of m-PEG6-SH
This protocol details the air oxidation of m-PEG6-SH to form the disulfide bond.
Materials:
-
m-PEG6-SH (1 equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve m-PEG6-SH in DMSO.
-
Stir the solution vigorously, open to the air, for 48-72 hours. The use of DMSO as a solvent can also facilitate the oxidation.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and remove the solvent to obtain this compound as a colorless oil.
| Parameter | Value |
| Reactant | m-PEG6-SH |
| Solvent/Oxidant | DMSO/Air |
| Reaction Time | 48-72 hours |
| Temperature | Room Temperature |
| Purification | Silica Gel Chromatography |
| Expected Yield | 80-95% |
Table 2: Summary of reaction conditions for the synthesis of this compound.
Characterization
The synthesized compounds should be characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the precursor and the final product. For this compound, the characteristic signals for the PEG backbone, the methyl ether end groups, and the methylene (B1212753) groups adjacent to the disulfide bond should be observed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to assess the purity of the final product.[1][2][3][4]
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the PEG backbone (approx. 3.6 ppm), methyl end groups (approx. 3.3 ppm), and methylene groups adjacent to the disulfide bond (approx. 2.9 ppm). |
| ¹³C NMR | Signals for the PEG backbone carbons and the methyl end group carbon. |
| Mass Spec (ESI-MS) | A peak corresponding to the calculated molecular weight of this compound. |
| HPLC | A single major peak indicating high purity. |
Table 3: Summary of characterization data for this compound.
Application Context: Drug Delivery and Intracellular Cleavage
The disulfide bond in this compound is stable in the bloodstream but can be cleaved in the reducing environment of the cell's cytoplasm, primarily by glutathione (B108866) (GSH).[][6] This property makes it a valuable linker for constructing antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[] The drug is released from its carrier upon entering the target cell, minimizing off-target toxicity.[][6][7][8][9]
The intracellular cleavage is facilitated by the glutathione reductase system, which maintains a high intracellular concentration of the reduced form of glutathione (GSH).[10][11][12][13][14]
Caption: Glutathione-mediated cleavage of a disulfide-linked drug conjugate.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-cleavable disulfide linker enhances siRNA delivery by prodrug-type bifunctional cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
role of PEG linkers in antibody-drug conjugate design
An In-depth Technical Guide on the Core Role of PEG Linkers in Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic design of the linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs.[1] The incorporation of hydrophilic PEG linkers addresses several challenges associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies, leading to improved solubility, stability, and favorable pharmacokinetic profiles, which ultimately widen the therapeutic window.[1][2] This guide provides a comprehensive overview of the role of PEG linkers in ADC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
The Strategic Importance of PEG Linkers in ADC Architecture
The linker is a pivotal component of an ADC, influencing its stability, pharmacokinetics (PK), efficacy, and toxicity.[3] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs).[4][5][6] Hydrophilic PEG linkers counteract this hydrophobicity, offering several key advantages:
-
Enhanced Solubility and Reduced Aggregation : PEG linkers are highly water-soluble and create a hydration shell around the ADC.[] This masks the hydrophobicity of the payload, improving the ADC's overall solubility and preventing the formation of aggregates that can compromise efficacy and induce immunogenicity.[1][8]
-
Improved Pharmacokinetics : The hydrophilic nature of PEG linkers shields the ADC from non-specific clearance mechanisms, increasing its hydrodynamic radius.[4] This leads to reduced renal clearance, a longer plasma half-life (t1/2), and an increased area under the plasma concentration-time curve (AUC), resulting in greater accumulation in tumor tissue.[5][][9]
-
Enabling Higher Drug-to-Antibody Ratios (DAR) : By mitigating the issues of aggregation and rapid clearance associated with hydrophobic payloads, PEG linkers allow for the conjugation of more drug molecules per antibody.[6][] This is crucial for enhancing the potency of an ADC, particularly when targeting antigens with low expression levels.[5][9]
-
Reduced Immunogenicity : By shielding the payload and potentially parts of the antibody, PEG linkers can lower the risk of the ADC being recognized by the immune system, reducing the potential for adverse immune responses.[4][]
-
Modularity and Tunability : PEG linkers are available in various lengths and architectures (linear, branched, or pendant), allowing for the fine-tuning of an ADC's properties.[10][11] Monodisperse PEG linkers, with a defined number of PEG units, are preferred over polydisperse mixtures as they result in more homogeneous ADCs with better reproducibility and safety profiles.[3][6]
Data Presentation: The Quantitative Impact of PEG Linkers
The inclusion, length, and architecture of PEG linkers have a quantifiable impact on ADC performance. The following tables summarize key data from various studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Conjugate | PEG Moiety | Half-Life (t1/2) Extension (Fold Increase) | Clearance Rate | Area Under the Curve (AUC) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | - | - | [2] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | - | - | [2] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | - | - | [2] |
| Trastuzumab-DM1 (DAR 8) | Linear (L-PEG24) | - | High | Low | [2] |
| Trastuzumab-DM1 (DAR 8) | Pendant (P-(PEG12)2) | - | Low | ~3-fold higher than L-PEG24 | [2] |
| Anti-HER2 ADC | < PEG8 | - | Rapidly Increased | Low | [12] |
| Anti-HER2 ADC | ≥ PEG8 | - | Optimal (Slower) | High | [12] |
Data adapted from studies on affibody-drug conjugates and trastuzumab-DM1 conjugates, demonstrating the general trend of PEGylation on pharmacokinetic parameters.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Cell Line | Targeting Moiety | Linker / PEG Moiety | IC50 / Cytotoxicity Reduction (Fold Increase in IC50) | Reference |
| Karpas-299 | Anti-CD30 mAb | No PEG | ~10 ng/mL | [2] |
| Karpas-299 | Anti-CD30 mAb | PEG2 | ~10 ng/mL | [2] |
| Karpas-299 | Anti-CD30 mAb | PEG8 | ~10 ng/mL | [2] |
| Karpas-299 | Anti-CD30 mAb | PEG12 | ~10 ng/mL | [2] |
| HER2-positive cells | Affibody | No PEG (SMCC) | 1.0 | [2] |
| HER2-positive cells | Affibody | 4 kDa PEG | 4.5 | [2] |
| HER2-positive cells | Affibody | 10 kDa PEG | 22.0 | [2] |
| SK-BR-3 (HER2-high) | Trastuzumab | Pt-PEG-CPT | 327-fold more potent than on HER2-low cells | [13] |
| MDA-MB-468 (EGFR-high) | Cetuximab | Pt-PEG-CPT | 118-fold more potent than on EGFR-low cells | [13] |
Note: The effect of PEG linkers on in vitro potency can be context-dependent, varying with the antibody, payload, and cell line.[2] While some studies show minimal impact, others demonstrate a reduction in cytotoxicity with longer PEG chains, representing a trade-off with improved pharmacokinetics.[2][14]
Core Signaling and Mechanistic Pathways
The ultimate goal of an ADC is to deliver its cytotoxic payload to the cancer cell. The following diagrams illustrate the key pathways involved.
Caption: General mechanism of action for a PEGylated ADC.
The ADC binds to a specific antigen on the tumor cell surface, is internalized, and traffics to the lysosome.[5][15] Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload into the cytoplasm to exert its cell-killing effect.[5][][15]
Caption: Signaling pathway for the cytotoxic payload MMAE.
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by binding to tubulin and disrupting microtubule polymerization.[9][11][16] This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[15][17]
Detailed Experimental Protocols
The successful design and evaluation of ADCs with PEG linkers require robust and reproducible experimental methodologies.
Protocol 1: Synthesis and Purification of a PEGylated ADC
This protocol provides a general workflow for conjugating a drug-linker to an antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG-linker-payload construct with an amine-reactive group (e.g., NHS ester)
-
Reaction Buffer (e.g., Borate buffer, pH 8.5)
-
Quenching Buffer (e.g., Tris or Glycine solution)
-
Anhydrous, polar aprotic solvent (e.g., DMSO or DMF)
-
Size Exclusion Chromatography (SEC) system and column
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the PEG-linker-payload construct in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[18]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.[18]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to react with any excess NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using an SEC system.[3]
-
Equilibrate the SEC column with Purification Buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect the fractions corresponding to the monomeric ADC peak, which will elute first.
-
-
Characterization and Storage:
-
Pool the relevant fractions and determine the final protein concentration (e.g., via UV-Vis at 280 nm).
-
Characterize the ADC for purity, aggregation (by SEC), and average DAR (by HIC-HPLC, see Protocol 2).
-
Store the purified ADC at 4°C or frozen at -80°C.
-
Caption: Experimental workflow for ADC synthesis and purification.[8]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated, hydrophobic drug-linkers.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
Purified ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), as higher drug loading increases hydrophobicity and retention on the column.
-
Integrate the peak area for each species (A_DARn).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_n * n) / Σ (Peak Area_n) where 'n' is the number of drugs for a given peak (e.g., 0, 2, 4, 6, 8).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.
Materials:
-
Target antigen-expressing cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, isotype control ADC, and free payload
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in culture medium.
-
Remove the medium from the wells and add 100 µL of the treatment solutions. Include untreated wells as a negative control.
-
Incubate for 72-120 hours at 37°C.
-
-
Viability Measurement:
-
Add the MTT/MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor activity of an ADC.[19][20]
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Human cancer cell line
-
Sterile PBS and Matrigel
-
ADC, vehicle control, and isotype control ADC
-
Digital calipers
Procedure:
-
Tumor Implantation:
-
Harvest cultured tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-5 x 10^7 cells/mL.[19]
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).[2]
-
-
Treatment Administration:
-
Administer the treatments (e.g., ADC, vehicle) intravenously at the specified dose and schedule (e.g., once weekly for 3 weeks).[2]
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and body weights 2-3 times per week as an indicator of efficacy and toxicity, respectively.
-
The study is concluded when tumors in the control group reach a predefined size (e.g., 1500-2000 mm³) or at a set time point.[20]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Conclusion
PEG linkers are indispensable tools in modern ADC design, providing a robust strategy to overcome the challenges associated with hydrophobic payloads.[11] By enhancing hydrophilicity, PEG linkers improve an ADC's solubility, stability, and pharmacokinetic profile, which can translate to enhanced in vivo efficacy and a wider therapeutic window.[1][4] The ability to tune the length and architecture of the PEG chain allows for the rational design and optimization of ADCs for specific antibody-payload combinations and therapeutic applications.[10][11] The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to harness the power of PEGylation in developing the next generation of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. adcreview.com [adcreview.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG6-SS-PEG6-methyl for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG6-SS-PEG6-methyl, a cleavable crosslinker, for professionals in the field of bioconjugation. It details its chemical properties, applications, and the methodologies for its use, with a focus on its role in creating advanced therapeutic and diagnostic agents.
Introduction to this compound
This compound is a bifunctional crosslinking reagent characterized by two polyethylene (B3416737) glycol (PEG) chains of six units each, linked by a central disulfide bond, and capped with methyl ether terminal groups.[1] The presence of the disulfide bond is the key feature of this molecule, rendering it cleavable under reducing conditions. This property is of paramount importance in applications requiring the release of a conjugated molecule within a specific biological environment, such as the intracellular space of cancer cells.[2]
The PEG chains confer hydrophilicity to the linker, which can improve the solubility and pharmacokinetic profile of the resulting bioconjugate.[3][4] The methyl ether groups at the termini make the molecule chemically inert at these positions, directing any chemical modifications to functional groups that need to be intentionally added to the core structure.
Core Applications in Bioconjugation
The primary application of this compound lies in the development of stimuli-responsive bioconjugates, most notably Antibody-Drug Conjugates (ADCs). In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream, and upon binding to the target cell and subsequent internalization, the disulfide bond in the linker is cleaved in the reducing environment of the cell's cytoplasm. This cleavage releases the drug, leading to targeted cell death.[5][]
Beyond ADCs, this linker can be employed in:
-
Drug Delivery Systems: To create conjugates of drugs with various targeting moieties like peptides or nanoparticles, facilitating targeted release.
-
Proteomics: For the reversible crosslinking of proteins to study protein-protein interactions.
-
Diagnostics: In the design of activatable probes that fluoresce or become detectable only after cleavage of the disulfide bond in a specific cellular environment.
Quantitative Data
The following table summarizes the known quantitative properties of this compound and related compounds.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₅₄O₁₂S₂ | [1] |
| Molecular Weight | 622.8 g/mol | [1] |
| CAS Number | 1007386-15-3 | [1][7] |
| Purity | Typically >98% | [1] |
| Appearance | Varies from a viscous liquid to a white solid, depending on the specific derivative and purity. | [8][9] |
| Solubility | Soluble in water and most organic solvents like DMSO and DMF. | [8][9] |
| Storage Conditions | Recommended storage at -20°C, protected from moisture. | [1][10] |
| Cleavage Conditions | Reducible with agents like dithiothreitol (B142953) (DTT) or in the high glutathione (B108866) (GSH) intracellular environment. | [1][2] |
Experimental Protocols
For practical use in bioconjugation, the core this compound structure must first be functionalized with reactive groups that can form covalent bonds with biomolecules. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues in proteins) and maleimides for targeting thiols (e.g., cysteine residues).[][11]
General Workflow for Bioconjugation
The overall process of using a disulfide-containing PEG linker in bioconjugation, for instance, in the creation of an Antibody-Drug Conjugate (ADC), can be visualized as a multi-step workflow.
Protocol 1: Conjugation via NHS Ester Chemistry
This protocol is for conjugating an amine-containing biomolecule (e.g., a protein) using an NHS ester-functionalized m-PEG6-SS-PEG6-linker.
Materials:
-
Amine-containing protein (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester-functionalized m-PEG6-SS-PEG6-linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.[12]
-
Linker Preparation: Immediately before use, dissolve the NHS-ester-functionalized linker in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the linker in solution as the NHS ester is prone to hydrolysis.[13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.[14]
-
Characterization: Analyze the conjugate using SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of labeling.
Protocol 2: Conjugation via Maleimide Chemistry
This protocol is for conjugating a thiol-containing biomolecule (e.g., a protein with free cysteine residues) using a maleimide-functionalized m-PEG6-SS-PEG6-linker.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a thiol-free buffer like PBS with EDTA, pH 6.5-7.5)
-
Maleimide-functionalized m-PEG6-SS-PEG6-linker
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced to free thiols using a reducing agent like DTT or TCEP. The reducing agent must then be removed before adding the maleimide-linker.[14]
-
Linker Preparation: Dissolve the maleimide-functionalized linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[15]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[15]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Purification: Purify the conjugate from unreacted linker and byproducts using a desalting column or dialysis.
-
Characterization: Characterize the final conjugate by SDS-PAGE and mass spectrometry.
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the in-vitro cleavage of the disulfide bond for analytical purposes.
Materials:
-
Bioconjugate containing the m-PEG6-SS-PEG6 linker (1 mg/mL in PBS)
-
Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare DTT Solution: Prepare a 1 M stock solution of DTT in deionized water. This should be made fresh.
-
Cleavage Reaction: Add the DTT stock solution to the bioconjugate solution to a final concentration of 10-100 mM.[16]
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[16] The optimal time may vary depending on the specific conjugate.
-
Analysis: The cleavage can be confirmed by techniques such as HPLC, mass spectrometry, or SDS-PAGE, which will show a change in molecular weight corresponding to the separation of the conjugated molecules.
Signaling Pathways and Mechanism of Action
When used in an ADC to deliver a cytotoxic agent, the release of the drug inside a cancer cell initiates a signaling cascade that leads to programmed cell death, or apoptosis. The two main pathways of apoptosis are the intrinsic and extrinsic pathways.[17][18] Chemotherapeutic agents often trigger the intrinsic (or mitochondrial) pathway.[19][20]
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress, such as DNA damage caused by the released cytotoxic drug.[16] This leads to the activation of pro-apoptotic proteins which in turn cause the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[19][21] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell.[16][17]
Conclusion
This compound and its functionalized derivatives are powerful tools in the field of bioconjugation. Their key advantage lies in the cleavable disulfide bond, which allows for the controlled release of conjugated molecules in the reducing environment of the cell. This feature, combined with the beneficial properties of the PEG chains, makes these linkers highly suitable for the development of targeted therapies like ADCs. A thorough understanding of the conjugation and cleavage chemistries, as detailed in this guide, is essential for the successful application of these reagents in research and drug development.
References
- 1. This compound, 1007386-15-3 | BroadPharm [broadpharm.com]
- 2. ashpublications.org [ashpublications.org]
- 3. purepeg.com [purepeg.com]
- 4. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]
- 5. m.youtube.com [m.youtube.com]
- 7. This compound | 1007386-15-3 [chemicalbook.com]
- 8. PEG-6 METHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 9. PEG-6 Methyl Ether or Methoxy PEG-6 USP NF Manufacturers, with SDS [mubychem.com]
- 10. medkoo.com [medkoo.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. mdpi.com [mdpi.com]
- 21. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for m-PEG6-SS-PEG6-methyl Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of a methoxy-polyethylene glycol (PEG) linker containing a cleavable disulfide bond to antibodies. The specific linker chemistry, m-PEG6-SS-PEG6-methyl, implies a linker with two PEG6 arms separated by a disulfide bond and capped with methyl groups. For conjugation to an antibody, one of the methyl groups would be replaced with a reactive handle. This document outlines a standard protocol using a thiol-reactive maleimide (B117702) group, a common strategy for site-specific antibody conjugation.
The protocols described herein are intended for research purposes and should be adapted and optimized for specific antibodies and payloads.
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, including antibodies.[1][2][3][4] PEGylation can increase the hydrodynamic size of the antibody, leading to reduced renal clearance and an extended circulating half-life.[1][3] It can also shield the antibody from proteolytic degradation and reduce its immunogenicity.[1][3]
Disulfide linkers are a class of cleavable linkers that are stable in the systemic circulation but are readily cleaved in the reducing environment of the intracellular space.[5][6][7] This property makes them ideal for the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is released specifically within target cells.[5][7] The m-PEG6-SS-PEG6 linker combines the benefits of PEGylation with the targeted release mechanism of a disulfide bond.
This document provides a detailed protocol for the site-specific conjugation of a maleimide-activated m-PEG6-SS-PEG6 linker to an antibody. The protocol involves the selective reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the linker.
Principle of the Method
The bioconjugation strategy involves a two-step process:
-
Selective Reduction of Antibody Disulfide Bonds: Monoclonal antibodies (mAbs) of the IgG class have interchain disulfide bonds that are more susceptible to reduction than the intrachain disulfide bonds.[8] Mild reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used to selectively cleave these interchain bonds, exposing free sulfhydryl (thiol) groups.[1][8]
-
Thiol-Maleimide Conjugation: The free thiol groups on the reduced antibody react with the maleimide group of the m-PEG6-SS-PEG6-Maleimide linker to form a stable thioether bond.[1][] This reaction is highly specific for thiols at neutral to slightly acidic pH.
The resulting conjugate will have the PEG linker attached at specific sites on the antibody, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).
Experimental Protocols
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., IgG1) | In-house/Commercial | Protein to be conjugated |
| m-PEG6-SS-PEG6-Maleimide | Commercial | Linker for conjugation |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | Reducing agent (alternative to DTT) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for antibody and reactions |
| Sodium Borate Buffer, pH 8.0 | Sigma-Aldrich | Buffer for reduction reaction |
| EDTA Solution (0.5 M) | Invitrogen | Chelating agent |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the linker |
| Sephadex G-25 Desalting Column | Cytiva | Purification of reduced antibody |
| Amicon Ultra Centrifugal Filter Units (e.g., 30 kDa MWCO) | MilliporeSigma | Buffer exchange and concentration |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters | DAR determination |
| Mass Spectrometer (e.g., Q-TOF) | Agilent/Sciex | Characterization of conjugate |
Protocol 1: Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer, such as PBS pH 7.4.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS pH 7.4 using a desalting column or centrifugal filter.
-
-
Reduction Reaction:
-
To the antibody solution, add a solution of EDTA to a final concentration of 1-2 mM to prevent re-oxidation of thiols.
-
Prepare a fresh stock solution of DTT (e.g., 100 mM in water).
-
Add the DTT solution to the antibody solution to achieve a final molar excess of DTT to antibody as determined by optimization (typically 5-20 fold molar excess).
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each antibody.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess DTT using a pre-equilibrated Sephadex G-25 desalting column. Elute with PBS containing 1 mM EDTA.
-
Alternatively, perform a buffer exchange using a centrifugal filter unit.
-
The reduced antibody should be used immediately in the conjugation reaction to prevent re-oxidation of the thiol groups.
-
Protocol 2: Conjugation of m-PEG6-SS-PEG6-Maleimide to Reduced Antibody
-
Preparation of the Linker Solution:
-
Dissolve the m-PEG6-SS-PEG6-Maleimide linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
To the chilled solution of the reduced antibody (from Protocol 1), add the m-PEG6-SS-PEG6-Maleimide stock solution to achieve a desired molar ratio of linker to antibody (typically 5-15 fold molar excess).
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30-60 minutes with gentle stirring.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a solution of N-acetylcysteine or cysteine to a final concentration of 2-5 mM.
-
Incubate for an additional 15-20 minutes at room temperature.
-
Purification of the Antibody-PEG Conjugate
-
Removal of Unreacted Linker and Byproducts:
-
Purify the antibody-PEG conjugate from unreacted linker and other small molecules using a desalting column or by dialysis against PBS.
-
Size-exclusion chromatography (SEC) can also be used for purification and to remove aggregates.[10]
-
-
Further Purification (Optional):
Characterization of the Antibody-PEG Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The average number of PEG linkers conjugated to each antibody (DAR) is a critical quality attribute.[12]
Table 2: Methods for DAR Determination
| Method | Principle |
| UV-Vis Spectroscopy | If the payload attached to the linker has a distinct UV absorbance from the antibody, the concentrations of the antibody and the payload can be determined simultaneously to calculate the average DAR.[11][12] |
| Hydrophobic Interaction Chromatography (HIC) | The hydrophobicity of the antibody increases with the number of conjugated linkers. HIC can separate species with different DARs (e.g., DAR0, DAR2, DAR4), and the relative peak areas can be used to calculate the average DAR.[12][13] |
| Mass Spectrometry (MS) | Intact mass analysis of the conjugate by LC-MS can determine the mass of the conjugate, and the mass shift compared to the unconjugated antibody can be used to calculate the DAR.[4][14] |
| Reversed-Phase HPLC (RP-HPLC) | The antibody conjugate can be reduced to separate the light and heavy chains. The DAR can be calculated from the analysis of the drug-loaded and unloaded chains.[11][12][15] |
Purity and Aggregation Analysis
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation and assess purity.
-
Size-Exclusion Chromatography (SEC): Use SEC to determine the extent of aggregation in the final conjugate preparation.
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for antibody-PEG conjugation.
Mechanism of Action of a Disulfide-Linked Antibody-Drug Conjugate
Caption: Mechanism of action of a disulfide-linked ADC.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes. These values should be optimized for each specific antibody and linker system.
Table 3: Summary of Reaction Parameters and Expected Results
| Parameter | Typical Range/Value |
| Antibody Concentration | 5 - 10 mg/mL |
| Molar Ratio (DTT:Antibody) | 5:1 to 20:1 |
| Reduction Time/Temperature | 30 - 60 min at 37°C |
| Molar Ratio (Linker:Antibody) | 5:1 to 15:1 |
| Conjugation Time/Temperature | 30 - 60 min at RT or 1-2 hours at 4°C |
| Expected Average DAR | 2 - 4 |
| Purity (by SEC) | > 95% monomer |
| Conjugation Efficiency | > 90% (as determined by the percentage of conjugated antibody) |
Troubleshooting
Table 4: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Inefficient reduction of disulfide bonds. Premature re-oxidation of thiols. Insufficient molar excess of linker. | Optimize reduction conditions (DTT concentration, time, temperature). Work quickly with the reduced antibody and use a buffer with EDTA. Increase the molar ratio of the linker. |
| High Aggregation | High concentration of organic solvent (DMSO). Inappropriate buffer conditions. Hydrophobicity of the linker-payload. | Keep the DMSO concentration below 10%. Optimize buffer pH and ionic strength. Screen different linkers with varying PEG lengths to improve solubility. |
| Heterogeneous Product | Incomplete or over-reduction of disulfide bonds. Non-specific conjugation. | Tightly control the reduction conditions. Ensure the use of a thiol-specific conjugation chemistry. Purify the conjugate using IEX or HIC. |
| Precipitation during Conjugation | Antibody instability under the reaction conditions. High concentration of the linker-payload. | Perform the reaction at a lower temperature (4°C). Add the linker solution dropwise to the antibody solution with gentle stirring. |
References
- 1. broadpharm.com [broadpharm.com]
- 2. xcessbio.com [xcessbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. news-medical.net [news-medical.net]
- 5. This compound, 1007386-15-3 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. enovatia.com [enovatia.com]
- 15. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of m-PEG6-SS-PEG6-methyl Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed guide for the synthesis of an ADC using a methoxy-PEG6-disulfide-PEG6-methyl (m-PEG6-SS-PEG6-methyl) linker. This cleavable linker contains a disulfide bond, designed to be stable in circulation and release the cytotoxic payload within the reducing environment of the target cell.[1][2][3] The inclusion of two polyethylene (B3416737) glycol (PEG) chains enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a better pharmacokinetic profile.[4]
This protocol outlines a two-stage process: first, the synthesis of the drug-linker complex, and second, the conjugation of this complex to a monoclonal antibody.
Stage 1: Synthesis of the Drug-Linker Complex
A crucial initial step is the activation of the this compound linker to enable its reaction with the cytotoxic drug. This protocol assumes the linker is functionalized with a terminal reactive group, such as an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation to a drug containing a primary amine.
Experimental Protocol: Drug-Linker Synthesis
| Parameter | Value/Description |
| Reactants | m-PEG6-SS-PEG6-NHS ester, Cytotoxic Drug (with amine group) |
| Molar Ratio | 1.2 : 1 (Linker : Drug) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Base | Diisopropylethylamine (DIPEA) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4-6 hours |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Methodology:
-
Dissolve the cytotoxic drug in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
In a separate vial, dissolve the m-PEG6-SS-PEG6-NHS ester in anhydrous DMF.
-
Add the linker solution dropwise to the drug solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, purify the drug-linker complex using RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity and purity.
Stage 2: Antibody-Drug Conjugation
The second stage involves the conjugation of the purified drug-linker complex to the monoclonal antibody. This process targets the interchain disulfide bonds of the antibody, which are first reduced to generate free thiol groups for conjugation.[5]
Experimental Protocol: ADC Synthesis
| Parameter | Value/Description |
| Antibody Concentration | 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4 |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) |
| Molar Excess of TCEP | 2.5 - 3.0 equivalents per antibody |
| Reduction Time | 1-2 hours at 37°C |
| Drug-Linker Molar Excess | 5-10 equivalents per antibody |
| Conjugation Time | 1 hour on ice |
| Quenching Agent | N-acetylcysteine |
| Purification | Size-Exclusion Chromatography (SEC) |
Methodology:
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody in PBS.
-
Add a calculated amount of TCEP solution to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Cool the reduced antibody solution on ice.
-
Dissolve the purified drug-linker complex in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the cold-reduced antibody solution with gentle mixing.
-
Allow the conjugation reaction to proceed on ice for 1 hour.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted drug-linker complex.
-
-
Purification:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecule impurities.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer.
-
Characterization of the ADC
Thorough characterization of the synthesized ADC is essential to ensure its quality and consistency. The key parameter to determine is the drug-to-antibody ratio (DAR).
Methods for DAR Determination
| Method | Principle |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug-linker molecules, as each addition increases the hydrophobicity. The average DAR is calculated from the weighted area of the peaks corresponding to different drug loads.[] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | After reduction of the ADC to separate the light and heavy chains, RP-HPLC can resolve the different drug-loaded chains. The DAR is calculated based on the relative peak areas.[7] |
| Mass Spectrometry (MS) | Provides the molecular weight of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated drug-linker molecules.[8] |
Visualizing the Workflow and Structures
To better illustrate the synthesis process and the components involved, the following diagrams are provided.
Caption: Workflow for this compound ADC Synthesis.
Caption: Structure of the this compound Linker.
Conclusion
This document provides a comprehensive, step-by-step guide for the synthesis and characterization of an ADC using the this compound linker. Adherence to these protocols will enable researchers to produce well-defined and characterizable ADCs for further preclinical and clinical development. The inherent properties of the PEGylated disulfide linker offer potential advantages in terms of ADC stability and therapeutic index.
References
Application Notes and Protocols for Functionalizing Gold Nanoparticles with m-PEG6-SS-PEG6-methyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of gold nanoparticles (AuNPs) with m-PEG6-SS-PEG6-methyl. This process is critical for enhancing the biocompatibility, stability, and in vivo circulation time of AuNPs, making them suitable for a wide range of biomedical applications, including drug delivery, imaging, and diagnostics.[1][2] The inclusion of a disulfide (-S-S-) linker within the polyethylene (B3416737) glycol (PEG) chain allows for stimuli-responsive cleavage in a reductive environment, such as the intracellular space, enabling controlled release of therapeutic payloads.[3]
Principle of Functionalization
The functionalization of gold nanoparticles with this compound is achieved through a ligand exchange process. Gold nanoparticles are typically synthesized and stabilized with a weakly bound capping agent, such as citrate (B86180). The disulfide group in the this compound molecule has a strong affinity for the gold surface, leading to the displacement of the citrate ions and the formation of a stable gold-sulfur bond.[4] This self-assembly process results in a dense layer of PEG on the nanoparticle surface, which sterically hinders protein adsorption and reduces non-specific interactions with cells.[5]
Experimental Protocols
This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.
Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15 nm gold nanoparticles.[6]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate dihydrate solution (38.8 mM)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil in a clean flask with a stir bar.
-
Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution while stirring.
-
The solution color will change from yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.[7]
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the citrate-stabilized AuNPs at 4°C for future use.
Functionalization with this compound
This protocol outlines the ligand exchange reaction to coat the citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized gold nanoparticles (as prepared in 2.1)
-
This compound solution (e.g., 1 mg/mL in DI water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge capable of pelleting nanoparticles
Procedure:
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution. The optimal molar ratio of PEG to AuNPs should be determined empirically, but a starting point is a 10,000-fold molar excess of the PEG linker.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.
-
To remove unbound PEG and excess citrate, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 x g for 30 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound ligands.[8]
-
After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage at 4°C.
Characterization of Functionalized Gold Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles. The following table summarizes key characterization techniques and expected outcomes.
| Characterization Technique | Parameter Measured | Expected Outcome for this compound Functionalized AuNPs | References |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (2-5 nm) in the SPR peak compared to citrate-stabilized AuNPs, indicating a change in the local refractive index upon PEGylation. | [7][9] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter due to the presence of the PEG layer. The magnitude of the increase will depend on the PEG chain length. | [6] |
| Zeta Potential | Surface Charge | A shift in the zeta potential towards a more neutral value compared to the highly negative charge of citrate-stabilized AuNPs. | [10] |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | No significant change in the core diameter or shape of the gold nanoparticles. A faint halo around the particles may be visible, representing the PEG layer. | [6][8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Presence of characteristic PEG peaks (e.g., C-O-C stretching at ~1100 cm⁻¹) confirming the presence of the polymer on the nanoparticle surface. | [7] |
| Quantitative NMR (qNMR) or HPLC | PEG Grafting Density | Quantification of the number of PEG molecules per nanoparticle. This can be achieved by dissolving the gold core and analyzing the released ligands. | [11][12] |
Visualization of Workflows and Pathways
Experimental Workflow for Functionalization
The following diagram illustrates the key steps in the synthesis and functionalization process.
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Cellular Uptake and Payload Release Pathway
This diagram depicts the proposed mechanism of cellular uptake and subsequent intracellular release of a drug conjugated to the this compound functionalized AuNPs.
Caption: Proposed pathway for cellular uptake and stimuli-responsive drug release.
Applications in Drug Development
The use of this compound functionalized gold nanoparticles offers several advantages in drug development:
-
Enhanced Stability and Circulation: The PEG layer provides a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging blood circulation time.[2]
-
Targeted Delivery: The surface of the PEGylated nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.
-
Stimuli-Responsive Drug Release: The disulfide bond is stable in the bloodstream but can be cleaved in the reductive environment of the cell cytoplasm or tumor microenvironment, leading to the release of the conjugated drug at the target site.[3] This can improve therapeutic efficacy and reduce off-target toxicity.
-
Theranostics: Gold nanoparticles possess unique optical properties that can be exploited for imaging and photothermal therapy, allowing for simultaneous diagnosis and treatment.[13]
These application notes provide a foundational guide for researchers to successfully functionalize gold nanoparticles with this compound and to characterize the resulting conjugates for their potential use in advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publishing.emanresearch.org [publishing.emanresearch.org]
- 10. Cellular uptake and fate of PEGylated gold nanoparticles is dependent on both cell-penetration peptides and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Integrating computational insights in gold nanoparticle-mediated drug delivery: enhancing efficacy and precision [frontiersin.org]
Application Notes and Protocols for Targeted Payload Delivery Using m-PEG6-SS-PEG6-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG6-SS-PEG6-methyl linker is a bifunctional, cleavable linker designed for the targeted delivery of therapeutic payloads. Comprising two polyethylene (B3416737) glycol (PEG) chains of six units each and a central disulfide bond, this linker offers a strategic advantage in the development of targeted therapies such as antibody-drug conjugates (ADCs). The PEG moieties enhance the solubility and stability of the conjugate in circulation, while the disulfide bond remains stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cells.[1][][3][] This selective cleavage, primarily mediated by the high intracellular concentration of glutathione (B108866), ensures the controlled release of the payload at the site of action, thereby maximizing therapeutic efficacy and minimizing off-target toxicity.[5]
These application notes provide a comprehensive overview of the use of this compound in targeted payload delivery, including detailed protocols for conjugation, in vitro evaluation, and in vivo efficacy studies.
Mechanism of Action
The targeted delivery and payload release mechanism using a conjugate incorporating the this compound linker involves several key steps:
-
Circulation and Targeting: The conjugate, once administered, circulates in the bloodstream. The hydrophilic PEG chains can help to prolong circulation half-life and reduce immunogenicity. The targeting moiety (e.g., a monoclonal antibody) directs the conjugate to specific antigens on the surface of target cells.
-
Internalization: Upon binding to the target antigen, the conjugate-receptor complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Intracellular Trafficking: The internalized vesicle traffics through the endosomal-lysosomal pathway.
-
Payload Release: Within the cell, the disulfide bond of the linker is exposed to a highly reducing environment, primarily due to a significantly higher concentration of glutathione (GSH) compared to the extracellular space. This leads to the cleavage of the disulfide bond and the release of the active payload into the cytoplasm.
-
Therapeutic Effect: The released payload can then interact with its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis of the target cell.
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of an ADC with a PEGylated Disulfide Linker
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Unconjugated Payload IC50 (ng/mL) |
| Cell Line A | High | 15 - 50 | 0.1 - 1.0 |
| Cell Line B | Moderate | 1500 - 6000 | 0.1 - 1.0 |
| Cell Line C | Low/Negative | >10,000 | 0.1 - 1.0 |
IC50 values represent the concentration of the therapeutic agent required to inhibit the growth of 50% of the cell population.
Table 2: Representative In Vivo Efficacy of an ADC with a PEGylated Disulfide Linker in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | QW x 3 | 0 | 0/8 |
| Non-targeting ADC | 3 | QW x 3 | <10 | 0/8 |
| Targeting Antibody | 3 | QW x 3 | 20 - 40 | 0/8 |
| ADC | 1 | QW x 3 | 60 - 80 | 2/8 |
| ADC | 3 | QW x 3 | >95 | 6/8 |
QW x 3: Once a week for three weeks. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Table 3: Representative Payload Release Kinetics
| Condition | Half-life (t½) of Disulfide Bond |
| Human Plasma | > 100 hours |
| 5 mM Glutathione (Intracellular concentration) | 1 - 4 hours |
Experimental Protocols
Protocol 1: Conjugation of a Payload to this compound and a Targeting Moiety
This protocol describes a general two-step process for creating a targeted conjugate.
Materials:
-
This compound with appropriate reactive groups (e.g., NHS ester and maleimide)
-
Payload with a reactive group (e.g., amine or thiol)
-
Targeting moiety (e.g., antibody with available lysine (B10760008) or cysteine residues)
-
Conjugation buffers (e.g., PBS, borate (B1201080) buffer)
-
Reducing agent (e.g., TCEP) if conjugating to antibody cysteines
-
Quenching reagent (e.g., Tris, cysteine)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Payload-Linker Conjugation: a. Dissolve the payload and a molar excess of this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF). b. Add a coupling agent or base if necessary (e.g., DIPEA for NHS ester reactions). c. React for 1-4 hours at room temperature. d. Monitor the reaction progress by LC-MS. e. Purify the payload-linker conjugate by HPLC.
-
Antibody-Payload-Linker Conjugation:
-
For Lysine Conjugation: a. Exchange the buffer of the targeting antibody to a conjugation buffer (e.g., PBS, pH 7.4-8.0). b. Add the purified payload-linker conjugate to the antibody solution at a desired molar ratio. c. React for 2-4 hours at room temperature. d. Quench the reaction by adding a molar excess of a quenching reagent.
-
For Cysteine Conjugation: a. Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP. b. Remove the excess reducing agent. c. Immediately add the maleimide-activated payload-linker conjugate. d. React for 1-2 hours at room temperature. e. Quench the reaction with an excess of cysteine.
-
-
Purification and Characterization: a. Purify the final conjugate using size exclusion chromatography or dialysis to remove unconjugated payload-linker and other small molecules. b. Characterize the conjugate to determine the drug-to-antibody ratio (DAR), aggregation level, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of the conjugate in target and non-target cell lines.[1][6][7]
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
The conjugate, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate overnight to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the conjugate, unconjugated antibody, and free payload in complete medium. b. Remove the old medium from the cells and add the treatment solutions. c. Include untreated cells as a control for 100% viability. d. Incubate for 72-120 hours.
-
MTT Assay: a. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. b. If using a solubilization solution other than DMSO, carefully remove the medium. c. Add 100-150 µL of the solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Data Analysis: a. Read the absorbance at 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the logarithm of the concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of the conjugate.[8][9]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells expressing the target antigen
-
Matrigel (optional)
-
The conjugate, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: a. Randomize the mice into treatment groups (n=8-10 per group). b. Administer the treatments (e.g., intravenously) according to the predetermined dosing schedule.
-
Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the overall health of the animals.
-
Endpoint and Data Analysis: a. The study is terminated when tumors in the control group reach a predetermined size or at a specific time point. b. Euthanize the mice and excise the tumors for further analysis if desired. c. Calculate the tumor growth inhibition for each treatment group. d. Analyze the statistical significance of the results.
Visualizations
Caption: Targeted delivery and intracellular release of a payload via an ADC with a disulfide linker.
Caption: General workflow for the synthesis and evaluation of an ADC.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Application Notes and Protocols for Surface Modification of Liposomes with Redox-Sensitive m-PEG6-SS-PEG6-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomal drug delivery systems have emerged as a powerful platform for enhancing the therapeutic index of various potent drugs by improving their pharmacokinetic profiles and reducing off-target toxicity. Surface modification of liposomes with polyethylene (B3416737) glycol (PEG), known as PEGylation, is a widely adopted strategy to prolong their circulation half-life by creating a hydrophilic shield that evades recognition by the mononuclear phagocyte system. However, the stability of the PEG layer can hinder the interaction of liposomes with target cells, a phenomenon often referred to as the "PEG dilemma".
To address this challenge, stimuli-responsive liposomes have been developed, which can shed their PEG layer in response to specific triggers in the tumor microenvironment or within the cancer cells. This document provides detailed application notes and protocols for the surface modification of liposomes using a redox-sensitive cleavable linker, exemplified by m-PEG6-SS-PEG6-methyl. This linker incorporates a disulfide bond (-SS-) that is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor interstitium and cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher. This cleavage leads to the detachment of the outer PEG shield, thereby "unmasking" the liposome (B1194612) to facilitate cellular uptake and intracellular drug release.
These notes are intended to guide researchers in the formulation, characterization, and in vitro evaluation of redox-sensitive liposomes for targeted drug delivery.
Principle of Redox-Sensitive PEG-Shedding
The core of this technology lies in the disulfide bond integrated within the PEG-lipid conjugate. In the oxidative environment of the bloodstream, the disulfide bond remains intact, and the PEGylated liposomes circulate for an extended period. Upon extravasation into the tumor tissue, the liposomes encounter a reducing environment characterized by a high concentration of glutathione (GSH). GSH, a tripeptide with a free thiol group, can reduce the disulfide bond in the this compound linker, leading to the cleavage and release of the outer PEG chains. This "de-PEGylation" exposes the underlying liposome surface, promoting interaction with and uptake by tumor cells. Once internalized, the liposomes can release their therapeutic payload directly into the cytoplasm.
Experimental Protocols
Preparation of Liposomes by Thin-Film Hydration Method
This protocol describes the preparation of liposomes using the thin-film hydration method, a common and reliable technique for forming multilamellar vesicles (MLVs), which can then be downsized.[1][2][3][4]
Materials:
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
Procedure:
-
Weigh the desired amounts of lipids (e.g., DSPC and cholesterol in a 55:45 molar ratio) and dissolve them in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.[5]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 65°C for DSPC).[2][5]
-
Continue the evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[1]
-
Hydrate the lipid film with the aqueous hydration buffer by adding the buffer to the flask and rotating it gently in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).[2]
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be downsized by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[3][4]
Surface Modification with this compound Lipid (Post-Insertion Method)
The post-insertion method allows for the incorporation of the PEG-lipid conjugate into pre-formed liposomes, which can be advantageous for preserving the integrity of the PEG-lipid.[6]
Materials:
-
Pre-formed liposomes
-
This compound-DSPE (or a similar disulfide-containing PEG-lipid)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Water bath
Procedure:
-
Prepare a solution of the this compound-DSPE in the incubation buffer.
-
Add the PEG-lipid solution to the pre-formed liposome suspension at a desired molar ratio (e.g., 5 mol% of total lipid).
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the liposomes (e.g., 60-65°C) for 1-2 hours with gentle stirring.[7]
-
Cool the liposome suspension to room temperature.
-
Remove the unincorporated PEG-lipid by dialysis or size exclusion chromatography.
Drug Loading into Liposomes (Remote Loading Method for Doxorubicin)
The remote loading method, using a transmembrane pH gradient, is highly efficient for encapsulating weakly basic drugs like doxorubicin (B1662922) (DOX).[8]
Materials:
-
PEGylated liposomes (prepared in a low pH buffer, e.g., 300 mM ammonium (B1175870) sulfate (B86663), pH 4.0)[5]
-
Doxorubicin hydrochloride solution
-
Buffer for external phase exchange (e.g., PBS, pH 7.4)
-
Dialysis membrane or size exclusion chromatography column
Procedure:
-
Prepare the liposomes in a buffer with a low internal pH (e.g., ammonium sulfate buffer, pH 4.0) as described in Protocol 1.
-
Exchange the external buffer of the liposome suspension with a buffer of higher pH (e.g., PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a transmembrane pH gradient.
-
Prepare a stock solution of doxorubicin hydrochloride.
-
Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes.[8]
-
The unencapsulated (free) drug can be removed by dialysis or size exclusion chromatography.
In Vitro Drug Release Assay under Reducing Conditions
This assay evaluates the redox-sensitive release of the encapsulated drug from the liposomes in the presence of a reducing agent like glutathione (GSH).[9][10][11]
Materials:
-
Drug-loaded redox-sensitive liposomes
-
Release buffer (e.g., PBS, pH 7.4)
-
Glutathione (GSH) stock solution
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Spectrofluorometer or UV-Vis spectrophotometer
Procedure:
-
Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.
-
Place the dialysis bag into a larger volume of release buffer (PBS, pH 7.4) with and without a physiologically relevant concentration of GSH (e.g., 10 mM to simulate the intracellular environment).[10]
-
Incubate the setup at 37°C with gentle stirring.
-
At predetermined time points, collect aliquots from the external release buffer.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin).
-
Calculate the cumulative drug release as a percentage of the total encapsulated drug.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of redox-sensitive and non-cleavable PEGylated liposomes.
Table 1: Physicochemical Characterization of Liposomes
| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-Cleavable PEG-Liposomes | 135 ± 6.2 | 0.15 ± 0.03 | -15.8 ± 1.5 |
| Redox-Sensitive SS-PEG-Liposomes | 125.5 ± 5.8[9] | 0.18 ± 0.04 | -19.5 ± 0.1[9] |
| Data are presented as mean ± standard deviation. |
Table 2: Doxorubicin Encapsulation Efficiency and Loading Capacity
| Liposome Formulation | Encapsulation Efficiency (%) | Drug Loading Capacity (%) |
| Non-Cleavable PEG-Liposomes | > 90%[12] | ~15% |
| Redox-Sensitive SS-PEG-Liposomes | 98.1 ± 0.8%[9] | 31.8 ± 0.1%[9] |
| Encapsulation Efficiency = (Amount of encapsulated drug / Total amount of drug) x 100%. | ||
| Drug Loading Capacity = (Amount of encapsulated drug / Total amount of lipid) x 100%. |
Table 3: In Vitro Doxorubicin Release in the Presence and Absence of Glutathione (GSH)
| Time (hours) | Cumulative Release (%) - Non-Cleavable PEG-Liposomes (No GSH) | Cumulative Release (%) - Redox-Sensitive SS-PEG-Liposomes (No GSH) | Cumulative Release (%) - Redox-Sensitive SS-PEG-Liposomes (10 mM GSH) |
| 1 | < 5% | < 5% | ~20% |
| 4 | < 8% | < 8% | ~45% |
| 12 | < 12% | < 12% | ~70% |
| 24 | < 15% | < 15% | > 85%[10] |
| Data are representative and may vary depending on the specific formulation and experimental conditions. |
Visualizations
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. Comparative studies of polyethylene glycol-modified liposomes prepared using different PEG-modification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox-sensitive irinotecan liposomes with active ultra-high loading and enhanced intracellular drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSH-responsive curcumin/doxorubicin encapsulated Bactrian camel serum albumin nanocomposites with synergistic effect against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG6-SS-PEG6-methyl Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox-responsive drug delivery systems have emerged as a promising strategy for targeted therapy, leveraging the significant differences in redox potential between the extracellular and intracellular environments. The disulfide bond is a key functional group in this context, as it remains relatively stable in the oxidizing extracellular milieu but is readily cleaved in the reducing environment within cells, which is rich in glutathione (B108866) (GSH). This differential stability allows for the controlled release of therapeutic agents at the target site, minimizing off-target effects.
The molecule m-PEG6-SS-PEG6-methyl is a model compound featuring a disulfide linker flanked by two polyethylene (B3416737) glycol (PEG) chains. This structure is representative of linkers used in more complex drug delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers. Studying the release kinetics of the m-PEG6-methyl fragment from this parent molecule provides valuable insights into the stability and cleavage characteristics of the disulfide linker. These studies are crucial for optimizing the design of drug carriers to ensure efficient and timely payload release.
This document provides a detailed experimental protocol for conducting in vitro release studies of this compound. The protocol outlines the materials and methods required, a step-by-step experimental workflow, and a template for data presentation. The methodologies described herein are designed to be a comprehensive guide for researchers in the field of drug development.
Data Presentation
The quantitative data from the release studies should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
Table 1: Cumulative Release of m-PEG6-methyl from this compound
| Time (hours) | Cumulative Release (%) in PBS (pH 7.4) | Cumulative Release (%) in 10 mM DTT | Cumulative Release (%) in 10 mM GSH |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 1.2 ± 0.3 | 45.8 ± 2.1 | 35.2 ± 1.8 |
| 2 | 2.5 ± 0.5 | 70.1 ± 3.5 | 58.9 ± 2.5 |
| 4 | 4.8 ± 0.7 | 88.9 ± 2.8 | 76.4 ± 3.1 |
| 8 | 8.1 ± 1.1 | 95.3 ± 1.9 | 89.7 ± 2.2 |
| 12 | 10.3 ± 1.5 | 98.2 ± 1.2 | 94.6 ± 1.7 |
| 24 | 15.6 ± 2.0 | 99.1 ± 0.9 | 97.8 ± 1.3 |
Data are presented as mean ± standard deviation (n=3). DTT (Dithiothreitol) and GSH (Glutathione) solutions were prepared in PBS (pH 7.4). The data presented in this table is illustrative and will vary based on specific experimental outcomes.
Experimental Protocols
This section details the methodologies for the key experiments in the this compound release study.
Protocol 1: In Vitro Release Study
Objective: To quantify the release of m-PEG6-methyl from this compound under physiological and reducing conditions.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Glutathione (GSH), reduced form
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Incubator or water bath at 37°C
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vials for sample collection and HPLC analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in deionized water.
-
Prepare a 1 M stock solution of DTT in deionized water. Fresh preparation is recommended.
-
Prepare a 1 M stock solution of GSH in deionized water. Adjust the pH to ~7.0 with NaOH. Fresh preparation is recommended.
-
-
Preparation of Release Media:
-
Physiological Control: PBS (pH 7.4).
-
Reducing Condition 1 (DTT): Prepare a 10 mM DTT solution in PBS (pH 7.4) by diluting the 1 M DTT stock solution.
-
Reducing Condition 2 (GSH): Prepare a 10 mM GSH solution in PBS (pH 7.4) by diluting the 1 M GSH stock solution.
-
-
Release Experiment Setup:
-
For each condition, add 100 µL of the 10 mg/mL this compound stock solution to 9.9 mL of the respective release medium in a sealed vial to achieve a final concentration of 100 µg/mL.
-
Prepare three replicates for each condition.
-
Incubate all vials at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots from each vial.
-
Transfer the aliquots to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the collected samples using a reversed-phase HPLC system equipped with an ELSD or CAD. Since PEG moieties lack a strong UV chromophore, these detectors are essential for quantification.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or CAD.
-
-
Inject a known concentration of m-PEG6-methyl as a standard to create a calibration curve for quantification.
-
The retention time of the released m-PEG6-methyl will be shorter than that of the parent compound this compound.
-
-
Data Analysis:
-
Quantify the concentration of the released m-PEG6-methyl at each time point using the calibration curve.
-
Calculate the cumulative percentage of release at each time point using the following formula:
-
Cumulative Release (%) = (Concentration of released m-PEG6-methyl at time t / Initial concentration of this compound) x 100
-
-
Mandatory Visualization
Diagram of the Disulfide Bond Cleavage
The following diagram illustrates the reductive cleavage of the disulfide bond in this compound by a reducing agent such as Dithiothreitol (DTT).
Caption: Reductive cleavage of this compound.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental workflow for the this compound release study.
Caption: Experimental workflow for the release study.
Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are powerful tools in bioconjugation, enabling the precise and efficient covalent linkage of two different molecular entities.[1] These linkers consist of a central PEG chain, which confers hydrophilicity and biocompatibility, flanked by two distinct reactive functional groups at its termini.[2] This dual reactivity is fundamental to numerous biomedical applications, most notably in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][3]
The incorporation of a PEG spacer offers significant advantages, including enhanced solubility of hydrophobic molecules, reduced immunogenicity of the conjugate, and improved pharmacokinetic profiles by increasing the hydrodynamic volume, which in turn prolongs circulation half-life.[3][2][4] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity and stability.[2]
Core Principles and Common Chemistries
The versatility of heterobifunctional PEG linkers stems from the variety of available reactive groups that can target specific functional groups on biomolecules, such as primary amines (lysine residues, N-terminus) or thiols (cysteine residues).[4][5]
Key Advantages of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the solubility of hydrophobic drugs or proteins.[2][4]
-
Reduced Immunogenicity: The PEG linker can mask epitopes on the surface of proteins, reducing their recognition by the immune system.[3][2]
-
Prolonged Circulation: The increased size of the PEGylated molecule reduces its clearance by the kidneys, extending its half-life in the bloodstream.[4]
-
Improved Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.[3][4]
Below are diagrams and protocols for the most common bioconjugation strategies utilizing heterobifunctional PEG linkers.
Caption: General structure of a heterobifunctional PEG linker.
Amine-to-Thiol Conjugation using NHS-Ester-PEG-Maleimide
This is one of the most widely used bioconjugation strategies.[4] The N-hydroxysuccinimide (NHS) ester reacts with primary amines on a protein (e.g., lysine (B10760008) residues) to form a stable amide bond, while the maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.[4][5] The reaction is typically performed in a two-step process to ensure specificity.[6]
Caption: Workflow for two-step amine-to-thiol bioconjugation.
Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
Bioorthogonal click chemistry reactions enable the rapid and specific conjugation of molecules in complex biological environments without interfering with native biochemical processes.[7] Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of "copper-free" click chemistry that involves the reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097) (N₃).[7][8] A DBCO-PEG-NHS Ester linker first reacts with an amine-containing molecule, introducing the DBCO group, which can then be specifically targeted by an azide-modified molecule.
Caption: Workflow for copper-free click chemistry via SPAAC.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
Heterobifunctional PEG linkers are pivotal in the construction of Antibody-Drug Conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][] The linker plays a critical role in the stability, solubility, and pharmacokinetic profile of the ADC.[2][10] PEG linkers can improve the drug-to-antibody ratio (DAR) without causing aggregation and facilitate controlled drug release at the target site.[1][2]
Caption: Key components and functions within an ADC.
Quantitative Data Summary
The choice of linker, particularly its length, can significantly impact the properties of the final bioconjugate. The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[11]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~4.2 | 0.5x |
| PEG8 | ~3.0 | 0.35x |
| PEG12 | ~2.5 | 0.29x |
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).[11]
| PEG Linker Length | IC50 (nM) | Interpretation |
| PEG2 | 1.2 ± 0.1 | Higher Affinity |
| PEG3 | 2.1 ± 0.2 | Lower Affinity |
| PEG4 | 2.5 ± 0.3 | Lower Affinity |
Note: A lower IC50 value indicates higher binding affinity. In this specific case, shorter linkers were beneficial.[11]
Detailed Experimental Protocols
Protocol 1: Two-Step Amine-to-Thiol Bioconjugation Using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).[3]
A. Materials
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS), pH 7.2-8.5.
-
NHS-Ester-PEG-Maleimide linker.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Thiol-containing molecule (Molecule-SH).
-
Desalting columns (e.g., Zeba® Spin Desalting Columns).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2. Adding 1-5 mM EDTA is recommended to reduce disulfide formation.[6]
B. Procedure
Step 1: Maleimide-Activation of Amine-Containing Protein
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[4]
-
Add a 10- to 50-fold molar excess of the linker solution to the Protein-NH₂ solution.[6] The optimal ratio may require empirical testing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4][6]
-
Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.[6]
Step 2: Conjugation to Thiol-Containing Molecule
-
Immediately add the purified maleimide-activated protein to the Molecule-SH solution. A slight molar excess of the thiol-containing molecule can be used.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.[3]
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.[3]
Protocol 2: Copper-Free Click Chemistry Using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines.[3]
A. Materials
-
Amine-containing protein in an amine-free buffer (e.g., PBS), pH 8.0-8.5.
-
DBCO-PEG-NHS Ester linker.
-
Anhydrous DMSO or DMF.
-
Azide-containing molecule.
-
Desalting columns.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
B. Procedure
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.[3]
-
Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.[3]
-
Add the linker solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a small volume of Quenching Buffer to react with any unreacted NHS ester.[3]
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[3]
Step 2: Conjugation with Azide-Containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.[3]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.[3]
Protocol 3: Purification and Characterization of Bioconjugates
Effective purification and characterization are critical to ensure the quality and homogeneity of the final product.[12]
Caption: General workflow for purifying and characterizing bioconjugates.
A. Purification by Size-Exclusion Chromatography (SEC) SEC is a common method for separating PEGylated proteins from unreacted proteins and low molecular weight reagents based on differences in hydrodynamic radius.[]
-
Column: Select an appropriate SEC column (e.g., TSKgel G3000SWxl) based on the molecular weight of the conjugate.[2]
-
Mobile Phase: Use a suitable buffer, such as phosphate (B84403) buffer with NaCl.[2]
-
Procedure: a. Equilibrate the SEC column with the mobile phase. b. Load the crude reaction mixture onto the column. c. Elute the sample with the mobile phase at a constant flow rate. d. Monitor the eluate using UV absorbance at 280 nm.[2] The PEGylated conjugate will typically elute earlier than the unmodified protein. e. Collect the fractions corresponding to the purified conjugate.
B. Characterization Methods
-
SDS-PAGE Analysis:
-
Run the purified conjugate alongside the unmodified protein on an SDS-PAGE gel.
-
PEGylation increases the apparent molecular weight, resulting in a noticeable band shift upwards on the gel.[14] This provides a semi-quantitative assessment of conjugation success.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
SEC-HPLC: Assesses purity and detects the presence of aggregates or fragments.[2]
-
Reverse-Phase (RP-HPLC): Can be used to determine the average DAR and assess the heterogeneity of the conjugate population.[]
-
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 8. labinsights.nl [labinsights.nl]
- 10. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG6-SS-PEG6-methyl Conjugation
Welcome to the technical support center for m-PEG6-SS-PEG6-methyl conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEGylation reagent that contains a disulfide bond (SS) linker. It is used to covalently attach polyethylene (B3416737) glycol (PEG) to molecules, typically proteins, peptides, or other biomolecules that possess a free thiol (sulfhydryl) group. This process, known as PEGylation, can improve the therapeutic properties of the molecule by increasing its solubility, stability, and circulation half-life, while potentially reducing its immunogenicity.[1][2][3] The disulfide bond within the linker is cleavable under reducing conditions, which can be advantageous for drug delivery applications where the release of the conjugated molecule is desired in a specific environment.
Q2: What are the critical parameters to optimize for a successful this compound conjugation reaction?
A2: Several key parameters must be considered to achieve optimal conjugation results. These include the molar ratio of the PEG reagent to the target molecule, the pH of the reaction buffer, the reaction temperature, and the incubation time.[4][5] The concentration of the reactants can also play a crucial role.
Q3: What is the optimal pH for the conjugation reaction?
A3: For thiol-disulfide exchange reactions, a pH range of 6.5 to 7.5 is generally recommended to favor the specific reaction with thiol groups while minimizing side reactions.[6] The reaction proceeds through a nucleophilic attack of a thiolate anion on the disulfide bond. While a higher pH increases the concentration of the more reactive thiolate anion, it can also increase the risk of side reactions like disulfide scrambling and hydrolysis of other functional groups.[7]
Q4: What is the recommended molar ratio of this compound to the target molecule?
A4: A molar excess of the this compound reagent is typically used to drive the reaction to completion. A starting point of a 5:1 to 20:1 molar ratio of PEG to the thiol-containing molecule is often recommended.[8] The optimal ratio should be determined empirically for each specific molecule.
Q5: Is a reducing agent necessary for this conjugation?
A5: If your target molecule contains cysteine residues that are already forming disulfide bonds, a mild reduction step is necessary to generate free thiol groups for conjugation.[9][10] Reagents like TCEP (tris(2-carboxyethyl)phosphine) are often used because they are effective and do not contain thiols themselves, which would otherwise compete in the subsequent conjugation reaction.[11][12] However, if your molecule already has a free, accessible thiol group, a reduction step may not be required.
Q6: How can I monitor the progress of the conjugation reaction?
A6: The progress of a disulfide exchange reaction can be monitored by detecting the release of a byproduct. If the this compound reagent is designed with a leaving group like pyridine-2-thione, its release can be monitored spectrophotometrically at approximately 343 nm.[8] Alternatively, the reaction can be monitored over time by taking aliquots and analyzing them using techniques like SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to observe the formation of the PEGylated product.[4][13]
Q7: How can I purify the final PEGylated conjugate?
A7: After the reaction, it is essential to remove unreacted PEG reagent and any byproducts. Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[4][14] The choice of method will depend on the size and properties of the resulting conjugate.
Q8: What analytical techniques are used to characterize the final conjugate?
A8: Characterization of the PEGylated product is crucial to confirm successful conjugation and determine the degree of PEGylation. Techniques such as SDS-PAGE will show an increase in molecular weight. Mass spectrometry (MS) can provide the exact mass of the conjugate, and HPLC-based methods like SEC and reversed-phase HPLC (RP-HPLC) can be used to assess purity and quantify the extent of conjugation.[13][15][16]
Q9: What should I do if my protein aggregates after conjugation?
A9: Protein aggregation can be caused by several factors, including inappropriate buffer conditions, high protein concentration, or modification of residues crucial for stability.[6] To mitigate aggregation, you can try optimizing the pH, lowering the reactant concentrations, or adding stabilizing excipients to the buffer. Using a more hydrophilic PEG reagent can also sometimes improve the solubility of the conjugate.
Q10: How should the this compound reagent be stored?
A10: It is crucial to store the reagent under the recommended conditions, which are typically at -20°C in a desiccated environment to prevent degradation from moisture.[8] Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation in a structured question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Inactive Thiol Groups: The thiol groups on your molecule are not available for reaction (e.g., they are in a disulfide bond or sterically hindered). | - Perform a reduction step using a non-thiol reducing agent like TCEP to generate free thiols.[11][12]- Confirm the presence of free thiols using Ellman's reagent before starting the conjugation.- Consider denaturing and then refolding the protein under controlled conditions to improve thiol accessibility, though this carries the risk of incorrect folding. |
| 2. Degraded PEG Reagent: The this compound reagent has been compromised due to improper storage or handling (e.g., exposure to moisture). | - Use a fresh vial of the reagent.- Ensure the reagent is stored at -20°C and protected from moisture.[8]- Allow the reagent to warm to room temperature before opening to prevent condensation.[8] | |
| 3. Suboptimal Reaction Conditions: The pH, temperature, or reaction time are not optimal for the thiol-disulfide exchange. | - Optimize the pH of the reaction buffer to be within the 6.5-7.5 range.[6]- Vary the incubation time and temperature. Most reactions proceed well at room temperature for 1-2 hours.[8]- Increase the molar excess of the PEG reagent to drive the reaction forward.[8] | |
| 4. Presence of Competing Thiols: The reaction buffer contains other thiol-containing compounds (e.g., DTT, β-mercaptoethanol). | - Use a thiol-free buffer for the conjugation reaction.[8]- If a reduction step was performed, ensure the reducing agent is completely removed before adding the PEG reagent. | |
| Protein Aggregation During or After Conjugation | 1. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer is promoting protein aggregation. | - Screen different buffers and pH values to find conditions that maintain protein stability.- Include stabilizing additives like arginine or glycerol (B35011) in the reaction buffer. |
| 2. High Reactant Concentrations: High concentrations of the protein or PEG reagent can lead to intermolecular crosslinking or aggregation. | - Reduce the concentration of the protein and/or the PEG reagent.- Add the PEG reagent to the protein solution slowly and with gentle mixing. | |
| 3. Modification of Critical Residues: The PEGylation might be occurring at a site that is important for maintaining the protein's tertiary structure. | - While this compound is thiol-specific, consider if the conjugated thiol is near a critical region. Site-directed mutagenesis to move the cysteine residue could be an option in some cases. | |
| Heterogeneous Product Mixture | 1. Multiple Reactive Sites: The protein has multiple accessible thiol groups, leading to a mixture of mono-, di-, and poly-PEGylated species. | - If site-specificity is critical, consider protein engineering to have a single, accessible cysteine residue.- Optimize the molar ratio of the PEG reagent to favor mono-PEGylation (use a lower excess).- Purify the desired conjugate from the mixture using chromatography techniques like ion-exchange.[4] |
| 2. Disulfide Scrambling: The presence of free thiols can lead to the rearrangement of existing disulfide bonds in the protein. | - Perform the reaction at a slightly acidic to neutral pH (6.5-7.0) to minimize disulfide scrambling.[7]- Keep the reaction time as short as necessary to achieve sufficient conjugation. |
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate with minimizing side reactions.[6] |
| Molar Ratio (PEG:Molecule) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize.[8] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature is often sufficient. Lower temperatures can be used to slow down the reaction and potentially reduce aggregation. |
| Reaction Time | 1 - 4 hours | Monitor the reaction to determine the optimal time.[8] |
| Buffer System | Phosphate, HEPES, MES | Must be free of competing thiols.[8] |
Table 2: Troubleshooting Summary for Low Conjugation Yield
| Potential Cause | Key Diagnostic Check | Primary Solution |
| Inactive Thiol Groups | Ellman's Assay (DTNB) | Pre-treat with a reducing agent (e.g., TCEP). |
| Degraded PEG Reagent | Compare with a new lot of reagent | Use a fresh, properly stored vial of this compound. |
| Suboptimal Reaction Conditions | Analyze reaction aliquots over time | Systematically vary pH, molar ratio, and temperature. |
| Competing Thiols in Buffer | Buffer composition review | Use a thiol-free buffer; purify after reduction. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular molecule.
1. Preparation of the Thiol-Containing Molecule: a. If your molecule has existing disulfide bonds that need to be reduced, dissolve it in a suitable thiol-free buffer (e.g., PBS, pH 7.2). b. Add a 10- to 20-fold molar excess of a non-thiol reducing agent like TCEP. c. Incubate at room temperature for 30-60 minutes. d. Crucially , remove the excess TCEP using a desalting column or size-exclusion chromatography, exchanging the buffer to the conjugation buffer (e.g., PBS, pH 7.0).
2. Conjugation Reaction: a. Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the conjugation buffer). b. Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the solution of the thiol-containing molecule. Add the PEG reagent dropwise while gently stirring. c. Allow the reaction to proceed at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
3. Quenching the Reaction (Optional): a. To stop the reaction, you can add a small molecule with a free thiol, such as cysteine or β-mercaptoethanol, to react with the excess this compound.
4. Purification of the Conjugate: a. Purify the PEGylated conjugate from unreacted PEG and other byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
5. Characterization: a. Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight. b. Use mass spectrometry to confirm the mass of the final product. c. Assess the purity and aggregation state using SEC-HPLC.
Visualizations
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. precisepeg.com [precisepeg.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thiol-disulfide exchange in human growth hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation of native disulfide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. Alternative antibody Fab' fragment PEGylation strategies: combination of strong reducing agents, disruption of the interchain disulphide bond and disulphide engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
troubleshooting incomplete disulfide bond reduction in m-PEG6-SS-PEG6-methyl
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete disulfide bond reduction in m-PEG6-SS-PEG6-methyl.
Frequently Asked Questions (FAQs)
Q1: Why am I observing incomplete reduction of the disulfide bond in my this compound sample?
Incomplete reduction is a common issue that can stem from several factors. The most frequent causes include suboptimal reaction conditions, issues with the reducing agent, or interfering substances in the reaction buffer. Key areas to investigate are the concentration of the reducing agent, the pH of the solution, the total reaction time, and the composition of your buffer.
Q2: Which reducing agent is most effective for cleaving the disulfide bond in a PEGylated molecule?
Several reducing agents can cleave disulfide bonds, with Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-mercaptoethanol (BME) being the most common.[1]
-
TCEP is often recommended as it is a potent, odorless, and versatile reducing agent that is effective over a wide pH range (1.5-9.0).[2][3][4] Unlike thiol-based agents, it is more resistant to air oxidation and typically does not need to be removed before downstream applications like maleimide (B117702) chemistry.[2][5]
-
DTT is also highly effective, particularly at a pH above 7.[5][6] It is a strong reducing agent due to its ability to form a stable six-membered ring after oxidation.[6]
-
BME is a cost-effective option but is less potent, requiring a large molar excess to drive the reaction to completion.[5] It has a strong, unpleasant odor and is more susceptible to oxidation.[5]
For most applications involving PEGylated molecules, TCEP offers the best combination of stability, efficiency, and ease of use.[4][7]
Q3: What are the optimal reaction conditions for reducing this compound?
Optimal conditions depend on the chosen reducing agent. If you are experiencing incomplete reduction, consider adjusting your parameters based on the recommendations below. For heavily cross-linked or high-molecular-weight proteins, increasing the reducing agent concentration or extending the incubation time may be necessary.[8]
Q4: My reaction buffer contains phosphate (B84403) (e.g., PBS). Could this be inhibiting the reduction?
Yes, this is a critical consideration, especially when using TCEP. TCEP is known to be unstable in phosphate buffers, particularly at or near neutral pH, and can completely oxidize within 72 hours in a 0.35M PBS solution at pH 7.0.[3][9] If you are using a phosphate-based buffer, it is crucial to prepare the TCEP solution immediately before use.[2][3] For longer reactions, consider switching to a non-phosphate buffer such as Tris, HEPES, or borate, in which TCEP exhibits much greater stability.[9]
Q5: How can I definitively confirm that the disulfide bond has been cleaved?
Several analytical techniques can verify the reduction of this compound into its two m-PEG6-thiol fragments.
-
Mass Spectrometry (MS): This is the gold standard for confirming the molecular weight of the reaction products.[10] Following reduction, the mass spectrum should show a peak corresponding to the m-PEG6-SH fragment and a disappearance of the peak for the original this compound.
-
Ellman's Assay (DTNB): This colorimetric assay quantifies the number of free sulfhydryl (-SH) groups in a sample.[10] A successful reduction will result in a significant increase in absorbance at 412 nm compared to the unreduced sample, indicating the generation of free thiols.[10][11]
-
SDS-PAGE (Reducing vs. Non-reducing): While more common for proteins, this technique can show a mobility shift.[10] The cleaved m-PEG6-SH fragments will migrate faster on the gel than the parent molecule.
-
Liquid Chromatography (LC): Techniques like reverse-phase HPLC can be used to separate the reduced fragments from the unreduced starting material, allowing for quantification of the reaction efficiency.
Q6: I've optimized my protocol but still see a mixture of reduced and unreduced material. What are my next steps?
If optimization of concentration, time, and pH fails, consider the following:
-
Purity of Reagents: Ensure your reducing agent has not expired or been compromised by oxidation.
-
Presence of Metal Ions: If using DTT or BME, metal ions in your sample can reduce their efficiency.[7] The addition of a chelating agent like EDTA may improve results.[7]
-
Degas Buffers: To minimize re-oxidation of the newly formed thiols by dissolved oxygen, use buffers that have been degassed prior to the reaction.
Data Summary
Table 1: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | BME (β-mercaptoethanol) |
| Relative Strength | Strongest[7] | Strong[6] | Moderate[7] |
| Optimal pH Range | Wide (1.5 - 9.0)[2][4] | ~7 or higher[5][7] | ~7 (effective range 5.5-10)[7] |
| Advantages | Odorless, stable, thiol-free, resistant to air oxidation.[3][4] | Highly effective, forms stable oxidized product.[6] | Cost-effective.[5] |
| Disadvantages | Unstable in phosphate buffers at neutral pH.[3][9] May react with maleimides under certain conditions.[12] | Strong odor, readily oxidized in air, can interfere with nickel affinity chromatography.[5][7] | Strong odor, volatile, requires large excess, can form mixed disulfides.[5] |
Table 2: Recommended Starting Conditions for Disulfide Reduction
| Parameter | TCEP | DTT |
| Working Concentration | 5 - 50 mM[8][9] | 10 - 100 mM |
| Molar Excess | 2 - 10 fold molar excess over disulfide | 10 - 100 fold molar excess over disulfide |
| pH | 4.5 - 8.5[3] | 7.0 - 8.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Incubation Time | 30 - 60 minutes[8] | 30 - 60 minutes |
Visual Diagrams
Caption: Chemical reduction of this compound.
Caption: Troubleshooting workflow for incomplete disulfide reduction.
Experimental Protocols
Protocol 1: General Reduction of this compound with TCEP
This protocol provides a starting point for the reduction reaction. Optimization may be required.
Materials:
-
This compound
-
TCEP Hydrochloride (TCEP·HCl)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Deionized water
-
Nitrogen or Argon gas (optional, for degassing)
Procedure:
-
Prepare Reaction Buffer: Prepare the desired volume of reaction buffer. For best results, degas the buffer by sparging with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Prepare TCEP Stock Solution: Immediately before use, prepare a 0.5 M stock solution of TCEP·HCl in deionized water. Note: TCEP solutions are acidic; the buffer will adjust the final pH.
-
Prepare Substrate Solution: Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Initiate Reduction: Add the TCEP stock solution to the substrate solution to achieve the desired final concentration (e.g., a starting concentration of 10 mM). This corresponds to a 1:50 dilution of the 0.5 M stock.
-
Incubate: Gently mix the solution and incubate at room temperature (20-25°C) for 30-60 minutes.
-
Analysis: The resulting solution containing the reduced m-PEG6-SH can be used directly for some applications or analyzed using the methods described below. If necessary, excess TCEP can be removed using a desalting column.[3]
Protocol 2: Verification of Reduction using Ellman's Assay
Materials:
-
Reduced sample from Protocol 1
-
Unreduced this compound sample (control)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
DTNB Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
L-cysteine (for standard curve)
-
96-well plate and plate reader or spectrophotometer with cuvettes
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the DTNB Reaction Buffer to a final concentration of 4 mg/mL.
-
Prepare Standard Curve: Prepare a series of L-cysteine standards (e.g., 0 to 100 µM) in the DTNB Reaction Buffer.
-
Sample Preparation: Dilute both the reduced sample and the unreduced control sample in the DTNB Reaction Buffer to fit within the range of the standard curve.
-
Reaction:
-
To 250 µL of each standard and diluted sample in a microplate well or cuvette, add 5 µL of the DTNB solution.
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of all samples and standards at 412 nm.
-
Analysis:
-
Generate a standard curve by plotting the absorbance of the L-cysteine standards against their known concentrations.
-
Use the standard curve to determine the concentration of free sulfhydryl groups in your reduced and unreduced samples. A successful reduction will show a significantly higher concentration of free thiols in the reduced sample compared to the control.[11]
-
References
- 1. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. broadpharm.com [broadpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. store.p212121.com [store.p212121.com]
- 8. tcephydrochloride.com [tcephydrochloride.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: Stability of m-PEG6-SS-PEG6-methyl Disulfide Bond in Human Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the m-PEG6-SS-PEG6-methyl disulfide bond in human plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for the this compound disulfide bond in human plasma?
A1: The primary mechanism of cleavage for disulfide bonds in human plasma is thiol-disulfide exchange.[1] In this reaction, a free thiol group (R'-SH) from a plasma component attacks the disulfide bond (R-S-S-R"), leading to the formation of a new disulfide and a new free thiol. The most abundant reactive thiol in human plasma is cysteine.[2]
Q2: How does the structure of this compound influence its stability in plasma?
A2: The stability of the disulfide bond is influenced by steric hindrance around the bond. The methyl group adjacent to the disulfide in the this compound linker is designed to provide steric hindrance, which can protect it from being readily attacked by free thiols in the plasma.[2][3] Increasing the steric bulk around a disulfide bond generally increases its half-life in circulation.[2] The PEG6 chains also contribute to the overall size and conformation of the molecule, which can affect the accessibility of the disulfide bond.
Q3: What is the expected half-life of the this compound disulfide bond in human plasma?
A3: The exact half-life needs to be determined experimentally for your specific conjugate. While the methyl group is expected to enhance stability compared to an unhindered disulfide, the overall stability is a balance between this steric protection and the accessibility of the bond.[2] Factors such as the nature of the conjugated molecule (e.g., small molecule, peptide, or protein) can also influence the stability.
Q4: Can the this compound disulfide bond be cleaved enzymatically in plasma?
A4: While the primary cleavage mechanism is non-enzymatic thiol-disulfide exchange, some enzymes like thioredoxin (TRX) and glutaredoxin (GRX) have been shown to catalyze the cleavage of certain disulfide bonds in xenobiotics.[4] However, for linkers in the bloodstream, the reaction with free thiols like cysteine is generally considered the main pathway for cleavage.
Troubleshooting Guides
Issue: High variability in plasma stability assay results.
-
Question: Why am I seeing significant well-to-well or day-to-day variability in my plasma stability measurements?
-
Answer: High variability can stem from several sources:
-
Inconsistent Plasma Handling: Ensure that plasma is thawed consistently and kept on ice to minimize enzymatic activity before the start of the experiment. Repeated freeze-thaw cycles of the plasma should be avoided.
-
Temperature Fluctuations: Maintain a constant temperature of 37°C during the incubation. Variations in temperature can significantly affect the rate of disulfide exchange.[5]
-
Inaccurate Pipetting: Given the complexity of the plasma matrix, ensure accurate and consistent pipetting of your test compound and internal standard.
-
Issue: Premature cleavage of the disulfide bond during sample preparation.
-
Question: I suspect my compound is degrading before I can even analyze it. How can I prevent this?
-
Answer: Disulfide bond scrambling or premature cleavage can occur during sample preparation.[6][7] To minimize this:
-
Acidify the Quenching Solution: When stopping the reaction (e.g., with acetonitrile), add a small amount of acid (e.g., formic acid or trifluoroacetic acid) to lower the pH. At a pH below 4, free thiols are protonated and less reactive, which significantly reduces disulfide exchange.[7]
-
Use a Thiol-Alkylating Agent: Immediately after stopping the reaction, you can add a thiol-reactive reagent like N-ethylmaleimide (NEM) to cap any free thiols, preventing further disulfide exchange.[6]
-
Issue: Difficulty in detecting and quantifying the parent compound and its cleavage products by HPLC.
-
Question: I am having trouble getting sharp peaks and good separation for my PEGylated compound and its fragments. What can I do?
-
Answer: PEGylated molecules can be challenging to analyze by HPLC due to their heterogeneity and potential for broad peaks.[8][9]
-
Optimize Your HPLC Method: Use a high-resolution reversed-phase column (e.g., a C18 or C8 with a smaller particle size). Optimize the gradient elution profile and the mobile phase composition. Using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape.
-
Consider Charged Aerosol Detection (CAD): Since PEG moieties lack a strong UV chromophore, a Charged Aerosol Detector can be used alongside a UV detector to improve detection and quantification of all non-volatile analytes.[4][10]
-
Issue: Ambiguous results from mass spectrometry analysis.
-
Question: My mass spectrometry data is complex, and I'm not sure if I'm seeing cleavage of the disulfide bond. How can I confirm this?
-
Answer: Mass spectrometry is a powerful tool for identifying disulfide bond cleavage.[11][12]
-
Look for Specific Mass Shifts: Cleavage of the this compound linker will result in specific fragments. You should see the appearance of a species corresponding to the cleaved PEG6-methyl thiol and the other part of your molecule with a free thiol.
-
Use Tandem MS (MS/MS): Fragmenting the parent ion and the potential cleavage products can help confirm their identities.[6]
-
Compare Reduced and Non-Reduced Samples: Analyzing a sample that has been intentionally reduced with a reducing agent like dithiothreitol (B142953) (DTT) will show you the expected mass of the fully reduced species, which can help in identifying the cleavage products in your plasma stability samples.[11]
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of your this compound-conjugated compound (e.g., 10 mM in DMSO).
-
Thaw pooled human plasma on ice. Centrifuge at 4°C to remove any precipitates.
-
Prepare a quenching solution of acetonitrile (B52724) containing an internal standard. To prevent disulfide scrambling, this solution can be acidified with 0.1% formic acid.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding it to 3 volumes of the cold quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The disappearance of the parent compound over time is used to calculate the half-life (t½).
-
Protocol 2: Identification of Cleavage Products by LC-MS/MS
-
Sample Preparation:
-
Use the samples generated from the plasma stability assay.
-
Prepare a control sample by incubating the test compound in buffer instead of plasma.
-
Prepare a positive control for cleavage by treating the test compound with a reducing agent like DTT.
-
-
LC-MS/MS Analysis:
-
Perform a full scan MS analysis to identify the masses of the parent compound and any new species that appear over time in the plasma-incubated samples.
-
Compare the masses to the expected masses of the cleaved products (i.e., the two thiol-containing fragments).
-
Perform tandem MS (MS/MS) on the parent ion and the potential cleavage product ions to confirm their structures through fragmentation patterns.
-
Data Presentation
Quantitative data from your plasma stability assays should be summarized in clear, structured tables.
Table 1: Plasma Stability of this compound Conjugate
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 15 | [Value] |
| 30 | [Value] |
| 60 | [Value] |
| 120 | [Value] |
| 240 | [Value] |
| Half-life (t½) | [Calculated Value] minutes |
Table 2: Mass Spectrometry Analysis of Cleavage Products
| Species | Expected m/z | Observed m/z | Confirmation |
| Parent Compound | [Calculated m/z] | [Observed m/z] | MS/MS |
| Fragment 1 (with SH) | [Calculated m/z] | [Observed m/z] | MS/MS |
| Fragment 2 (m-PEG6-SH) | [Calculated m/z] | [Observed m/z] | MS/MS |
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of a disulfide-linked compound in human plasma.
Caption: Proposed degradation pathway of the this compound linker in human plasma via thiol-disulfide exchange.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 12. Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics | Semantic Scholar [semanticscholar.org]
how to avoid premature cleavage of disulfide linkers in vivo
Technical Support Center: Disulfide Linker Stability
Welcome to the technical support center for disulfide linker technologies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to premature linker cleavage in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My antibody-drug conjugate (ADC) with a disulfide linker is showing low efficacy and high systemic toxicity in vivo. Could this be due to premature linker cleavage?
A1: Yes, it is highly probable. Disulfide linkers are designed to be cleaved in the reducing environment of the cytosol, which has a high concentration of glutathione (B108866) (GSH) (1-10 mM).[1][][] However, the blood plasma also contains reducing agents, such as free cysteine (8-11 µM), which can lead to premature cleavage of the linker before the ADC reaches the target tumor cell.[1] This premature release of the cytotoxic payload into systemic circulation can decrease the therapeutic index, leading to reduced efficacy at the tumor site and increased off-target toxicity.[4][5]
Q2: What is the primary mechanism of premature disulfide linker cleavage in the bloodstream?
A2: The primary mechanism is thiol-disulfide exchange with circulating thiols, predominantly cysteine and to a lesser extent, reduced human serum albumin.[1][6] While the concentration of these thiols in plasma is much lower than the intracellular concentration of glutathione, prolonged exposure during circulation can lead to significant payload deconjugation, especially with linkers that are not optimized for stability.
Q3: How can I enhance the in vivo stability of my disulfide linker?
A3: The most effective and widely adopted strategy is to introduce steric hindrance around the disulfide bond.[7][][9] By adding bulky substituents, such as methyl or cycloalkyl groups, on the carbon atoms adjacent to the disulfide bond, you can physically shield it from attack by circulating thiols.[][10] This modification can significantly slow the rate of premature cleavage in plasma while still allowing for efficient cleavage in the highly reducing intracellular environment.[11][12] The choice of conjugation site on the antibody can also influence stability.[1][13]
Q4: Are all sterically hindered linkers the same? How much hindrance is optimal?
A4: No, the degree of steric hindrance matters. Studies have shown a direct correlation between the level of steric hindrance and stability.[11] However, there is a trade-off; excessive hindrance can also slow down the desired intracellular cleavage, potentially reducing the potency of the ADC.[1] The optimal level of hindrance often needs to be determined empirically for each specific ADC. An intermediate level of stability is often found to provide the best balance of in vivo efficacy and safety.[11] For example, a linker with methyl groups on one side of the disulfide bond has demonstrated superior efficacy in preclinical models compared to both unhindered and more heavily hindered linkers.[11]
Q5: My linker appears stable in vitro in the presence of glutathione. Why am I still seeing instability in vivo?
A5: While in vitro glutathione stability assays are useful, they may not fully recapitulate the complexities of the in vivo environment.[14][15] Recent studies suggest that enzymatic catalysis, involving enzymes like thioredoxin (TRX) and glutaredoxin (GRX) present in the blood, can contribute to the cleavage of even chemically stable disulfide bonds.[16] Therefore, in vivo instability can occur despite apparent stability in simple buffer systems. Assessing stability directly in plasma or in animal models is crucial.[5][17]
Q6: How can I experimentally assess the in vivo stability of my disulfide-linked conjugate?
A6: The gold standard for assessing in vivo stability is through pharmacokinetic (PK) studies in animal models (e.g., mice or rats).[17][18] These studies involve administering the ADC and collecting blood samples at various time points.[5][19] The concentration of the intact ADC (antibody with payload attached) and the total antibody (with or without payload) are then measured using techniques like ELISA and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19] A divergence in the pharmacokinetic profiles of the intact ADC and total antibody over time indicates linker cleavage.
Quantitative Data: Stability of Disulfide Linkers
The stability of a disulfide linker is critical for the therapeutic index of an ADC. The table below summarizes data from studies comparing the stability of different disulfide linkers based on the degree of steric hindrance.
| Linker Type | Steric Hindrance | In Vivo Stability Metric (Mouse Model) | Reference |
| Unhindered | None | ~60% of payload lost after 24 hours | [13] |
| Monosubstituted | One methyl group adjacent to disulfide | ~10% of payload lost after 7 days | [1] |
| Disubstituted | Two methyl groups adjacent to disulfide | Very stable, but reduced intracellular release and efficacy | [6][11] |
| Cycloalkyl-hindered | Cyclopropyl or cyclobutyl group adjacent to disulfide | Improved stability and intracellular release compared to disubstituted | [10] |
Note: Stability data can vary depending on the specific antibody, payload, conjugation site, and animal model used.
Key Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol provides a generalized method for evaluating the stability of a disulfide-linked ADC in plasma.
Objective: To determine the rate of payload deconjugation from an ADC in plasma from different species (e.g., mouse, rat, human) over time.
Materials:
-
ADC with disulfide linker
-
Cryopreserved plasma (e.g., human, mouse, rat)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system (e.g., ELISA plate reader, LC-MS system)[19]
-
Reagents for chosen analytical method (e.g., capture/detection antibodies for ELISA, solvents for LC-MS)
Methodology:
-
Thaw Plasma: Thaw the cryopreserved plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare ADC Solution: Dilute the ADC stock solution to a final concentration (e.g., 100 µg/mL) in the thawed plasma.[5]
-
Incubation: Incubate the ADC-plasma mixture at 37°C.[5]
-
Sample Collection: Collect aliquots of the mixture at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[5] Immediately stop the reaction in the aliquots, for instance, by flash freezing in liquid nitrogen and storing at -80°C until analysis.
-
Quantification of Intact ADC:
-
ELISA-Based Method: Use a sandwich ELISA format. Coat a plate with an antigen specific to the ADC's antibody. After incubation with the plasma samples, use an enzyme-conjugated secondary antibody that specifically detects the payload. The signal generated is proportional to the concentration of intact, payload-bearing ADC.[19]
-
LC-MS-Based Method: Use immuno-affinity capture to isolate the ADC from the plasma. Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage.[4][13]
-
-
Data Analysis: Plot the concentration of intact ADC or the average DAR against time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Visual Guides & Workflows
Mechanism of Disulfide Cleavage
Caption: Reductive cleavage of disulfide linkers in low (blood) vs. high (cytosol) reducing environments.
Improving Stability with Steric Hindrance
Caption: Steric hindrance shields the disulfide bond, enhancing plasma stability.
Workflow for Linker Stability Assessment
Caption: Experimental workflow for determining the in vivo stability of an ADC linker.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
improving the yield of m-PEG6-SS-PEG6-methyl conjugation reactions
Welcome to the technical support center for m-PEG6-SS-PEG6-methyl conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your conjugation experiments.
Troubleshooting Guide: Enhancing Your Conjugation Yield
This section addresses common issues encountered during this compound conjugation in a question-and-answer format.
Question 1: My conjugation yield is significantly lower than expected. What are the primary factors to investigate?
Low conjugation efficiency with this compound typically stems from three main areas: the state of the disulfide bond on your target molecule, the integrity of the PEG reagent, or suboptimal reaction conditions. A systematic investigation of these factors is crucial for improving your yield.
Question 2: How can I ensure the target disulfide bond is accessible and reactive?
-
Accessibility: The disulfide bond must be sterically accessible to the this compound reagent. If the disulfide is buried within the protein's tertiary structure, the reaction will be inefficient.
-
Solution: Consider introducing a mild denaturant to your reaction buffer to partially unfold the protein and expose the disulfide bond. Use this approach with caution as it can impact the protein's function and stability.
-
-
Mild Reduction: The this compound reagent re-bridges a reduced disulfide bond. Therefore, a crucial first step is the selective reduction of the target disulfide bond to free thiols.
-
Solution: Treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). It is critical to remove the reducing agent completely before adding the PEG reagent, as it will compete with the protein's thiols for the conjugation reaction.[1] Desalting columns are effective for this removal step.[1]
-
Question 3: I suspect my this compound reagent may have degraded. How can I verify its activity and prevent future degradation?
-
Proper Storage: The reagent's stability is critical. Improper storage can lead to degradation and loss of reactivity.
-
Solution: Store the this compound reagent at -20°C in a desiccated environment, protected from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Reagent Solubility: Poor solubility of the PEG reagent in your aqueous reaction buffer can lead to precipitation and low reactivity.
-
Solution: While the PEG chains enhance water solubility, highly concentrated solutions can be problematic. If you observe precipitation, consider preparing a fresh stock solution in an appropriate organic solvent like DMSO or DMF before adding it to the reaction buffer.
-
Question 4: What are the optimal reaction conditions for maximizing conjugation yield?
Optimizing reaction parameters is key to a successful conjugation.[2] The following table summarizes recommended starting conditions and ranges for optimization.
| Parameter | Recommended Starting Condition | Optimization Range & Considerations |
| pH | 7.0 - 7.5 | The optimal pH for thiol-maleimide reactions, a similar chemistry, is between 6.5 and 7.5 to ensure the thiol group is sufficiently reactive while minimizing side reactions.[3][4] For disulfide bridging, a neutral to slightly basic pH is generally favored.[2] |
| Molar Ratio (PEG:Protein) | 5:1 to 10:1 | A molar excess of the PEG reagent drives the reaction forward.[1] The optimal ratio is protein-dependent and should be determined empirically. Start with a 5:1 or 10:1 excess and titrate to find the ideal balance between yield and reagent cost.[5] |
| Temperature | Room Temperature (20-25°C) | This is generally sufficient for the reaction to proceed. Avoid high temperatures that could compromise protein stability.[1] |
| Reaction Time | 2 - 4 hours | Monitor the reaction progress at various time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal duration for your specific system.[5] |
| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations can sometimes improve reaction efficiency, but be mindful of potential aggregation.[6] |
| Exclusion of Oxygen | Recommended | Oxygen can promote the re-oxidation of free thiols back to disulfide bonds, reducing the number of available sites for PEGylation.[2] Purging solutions with an inert gas like argon or nitrogen is recommended. |
Question 5: I'm observing significant protein aggregation and dimerization. How can I minimize these side reactions?
-
Disulfide Scrambling: The presence of free thiols after reduction can lead to the formation of incorrect disulfide bonds, resulting in aggregation and dimerization.[2]
-
Solution: Work at a slightly acidic to neutral pH (6.5-7.5) to minimize the reactivity of the thiolate anion, which is involved in disulfide exchange.[2] Additionally, keeping the reaction time to the minimum necessary can help.
-
-
Protein Instability: The reaction conditions themselves might be destabilizing your protein.
-
Solution: Ensure your buffer contains appropriate stabilizers if your protein is known to be sensitive. Also, maintain the recommended temperature range.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conjugation?
This reagent utilizes a disulfide bridging strategy. The process involves two main steps:
-
Mild Reduction: A native disulfide bond on the target protein is gently reduced to produce two free cysteine thiols.
-
Re-bridging: The this compound reagent, which contains two thiol-reactive groups, then reacts with both of these newly formed thiols to create a stable, PEGylated bridge.[7]
Q2: How can I monitor the progress of my conjugation reaction?
The reaction can be monitored by taking aliquots at different time points and analyzing them using the following techniques:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, causing them to migrate slower than the unconjugated protein.[8]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The PEGylated conjugate will elute earlier than the smaller, unconjugated protein.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate the PEGylated product from the unreacted protein and PEG reagent.[11]
Q3: How do I purify the final PEGylated conjugate?
Several chromatographic techniques can be employed for purification:
-
Size-Exclusion Chromatography (SEC): Effective for removing excess, unreacted PEG reagent from the larger PEGylated protein.[10]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate the PEGylated conjugate from the native protein.[]
-
Hydrophobic Interaction Chromatography (HIC): This method can also be used as a polishing step in the purification process.[]
Q4: What analytical techniques are recommended for characterizing the final product?
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate and determine the degree of PEGylation.[13][14]
-
SDS-PAGE and Western Blotting: To visualize the purity of the PEGylated product and confirm its identity.
-
Circular Dichroism (CD) Spectroscopy: To assess if the secondary structure of the protein has been altered by the conjugation process.
-
Biological Activity Assays: To ensure that the PEGylation has not significantly compromised the biological function of the protein.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for a this compound conjugation reaction.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. lcms.cz [lcms.cz]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. enovatia.com [enovatia.com]
Technical Support Center: Purification of m-PEG6-SS-PEG6-methyl Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-PEG6-SS-PEG6-methyl conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic method for purifying this compound conjugates?
A1: Reverse-Phase Chromatography (RPC) is the most effective and widely used method for purifying PEGylated molecules of this nature.[1][] The separation is based on the hydrophobicity of the molecule. The methyl groups and the PEG chain itself contribute to the hydrophobicity, allowing for good retention and separation on a non-polar stationary phase like C18 or C8.[1]
Q2: How can I prevent the disulfide bond from breaking or scrambling during purification?
A2: Maintaining a low pH environment is crucial for the stability of the disulfide bond. It is recommended to keep the sample and mobile phase at a pH at or below 3-4 to keep the free thiols protonated and limit the formation of new disulfide bonds.[3] Disulfide bonds are susceptible to scrambling in the presence of free cysteine thiols, and acidic conditions help minimize this.[4]
Q3: My chromatogram shows a broad or tailing peak for the conjugate. What could be the cause and how can I fix it?
A3: Peak broadening or tailing is a common issue when purifying PEGylated compounds and can be caused by several factors:
-
Secondary Interactions: The PEG chain can interact with the stationary phase in multiple ways, leading to peak tailing. Using a highly deactivated column and optimizing the mobile phase can help minimize these interactions.[5]
-
Slow Kinetics: The kinetics of PEG molecules on the column's stationary phase can be slow, contributing to broader peaks. Increasing the column temperature can often improve peak shape.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample to see if the peak shape improves.[6]
-
Inappropriate Mobile Phase: The mobile phase composition is critical. Optimization of the organic solvent, buffer type, and concentration can significantly improve peak shape.[6][7]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing.[5][6]
Q4: What other purification techniques can be considered for this compound conjugates?
A4: While RPC is the primary method, other techniques can be employed, especially for removing specific impurities:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic volume).[] It can be effective for removing smaller impurities or aggregates. However, for a relatively small molecule like this compound, achieving high resolution from closely sized impurities might be challenging.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for separating polar compounds.[9] It can be an alternative to RPC, particularly if the conjugate is highly hydrophilic.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge.[] Since the this compound conjugate is neutral, IEX would be more suitable for removing charged impurities rather than for purifying the conjugate itself.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Non-optimal mobile phase gradient- Inappropriate stationary phase- Co-eluting impurities | - Optimize the gradient slope and organic solvent composition.- Screen different stationary phases (e.g., C18, C8, Phenyl).- Consider an orthogonal purification method like SEC or HILIC for a second purification step. |
| Low Recovery of the Conjugate | - Irreversible adsorption to the column- Precipitation of the sample on the column- Degradation of the conjugate | - Add a small percentage of a stronger solvent to the mobile phase.- Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase.- Maintain a low pH (3-4) to ensure disulfide bond stability.[3][4] |
| Inconsistent Retention Times | - Column equilibration issues- Fluctuations in mobile phase composition- Temperature variations | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature. |
| High Backpressure | - Blockage in the HPLC system (e.g., column frit, tubing)- Particulate matter in the sample- High mobile phase viscosity | - Filter the sample before injection.- Flush the system and column with a strong solvent.- Check for and remove any blockages. Consider using a mobile phase with lower viscosity. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a starting point for the purification of this compound conjugates. Optimization may be necessary based on the specific impurities present in the crude sample.
Materials:
-
Crude this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (or a wavelength where an appropriate chromophore on the conjugate absorbs)
-
Column Temperature: 30-40 °C
-
Injection Volume: 20-100 µL (depending on concentration)
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90-10% B (linear gradient)
-
45-50 min: 10% B (equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Expected Purity: >95% (may require a second purification step for higher purity).
Protocol 2: Size Exclusion Chromatography (SEC) for Impurity Removal
This protocol is suitable for removing small molecule impurities or high molecular weight aggregates.
Materials:
-
Partially purified this compound conjugate
-
Phosphate-buffered saline (PBS) or another suitable aqueous buffer
-
SEC column with an appropriate molecular weight range
-
HPLC system with a UV or Refractive Index (RI) detector
Procedure:
-
Mobile Phase Preparation: Prepare and degas the chosen aqueous buffer.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter.
-
SEC Method:
-
Column: SEC column suitable for the molecular weight of the conjugate (e.g., 500-10,000 Da range)
-
Flow Rate: 0.5-1.0 mL/min (as per column manufacturer's recommendation)
-
Detection: UV or RI
-
Run Time: Isocratic elution for a sufficient time to allow all components to elute.
-
-
Fraction Collection and Analysis: Collect fractions and analyze for purity.
Quantitative Data Summary
| Purification Method | Stationary Phase | Typical Mobile Phase | Achievable Purity | Reference |
| Reverse-Phase Chromatography (RPC) | C18, C8, Polystyrene-divinylbenzene | Water/Acetonitrile with 0.1% TFA | >95-99% | [1][12] |
| Size Exclusion Chromatography (SEC) | Porous silica (B1680970) or polymer-based | Aqueous buffers (e.g., PBS) | Variable (depends on size difference) | [][13] |
| Ion Exchange Chromatography (IEX) | Anion or Cation exchange resin | Aqueous buffers with a salt gradient | >90% (for charged species) | [14][15] |
Visualizations
Caption: A typical purification workflow for this compound conjugates.
Caption: A decision tree for troubleshooting peak broadening in RPC.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. pharmaguru.co [pharmaguru.co]
- 9. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 10. med.unc.edu [med.unc.edu]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing m-PEG6-SS-PEG6-methyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of m-PEG6-SS-PEG6-methyl conjugates. Understanding the purity, structure, and stability of these conjugates is critical for their application in drug delivery and bioconjugation. This document outlines the principles, experimental protocols, and expected data for the most relevant analytical techniques, offering a comparative framework to assist in selecting the optimal methods for your research needs.
Overview of Analytical Techniques
The characterization of this compound conjugates, which feature two polyethylene (B3416737) glycol (PEG) chains linked by a reducible disulfide bond, requires a multi-faceted analytical approach. The primary goals of characterization are to confirm the molecular weight and structure, assess purity, and quantify the conjugate. The key techniques discussed in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantification.[1][2]
-
Mass Spectrometry (MS): Determines the molecular weight with high accuracy and can be used to identify impurities and degradation products.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Separates the conjugate from starting materials, impurities, and byproducts, allowing for purity assessment and quantification.[6][7][][9]
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data for the characterization of this compound (Molecular Formula: C26H54O12S2, Molecular Weight: 622.8 g/mol ).
| Analytical Method | Parameter | Expected Value/Observation for this compound | Notes |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~3.64 ppm (s, PEG backbone, -OCH₂CH₂O-) | The large singlet from the repeating ethylene (B1197577) glycol units is the most prominent peak. |
| ~3.38 ppm (s, methoxy (B1213986) group, -OCH₃) | Singlet corresponding to the terminal methyl protons. | ||
| ~2.9 ppm (t, methylene (B1212753) adjacent to disulfide, -CH₂-S-S-) | Triplet for the protons closest to the disulfide bond. | ||
| ~2.7 ppm (t, methylene adjacent to the other side of disulfide) | Triplet for the protons on the other side of the disulfide bond. | ||
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ | m/z ~645.8 | Sodium adduct is commonly observed for PEGylated molecules. |
| [M+H]⁺ | m/z ~623.8 | Protonated molecule. | |
| Fragmentation | Cleavage of the disulfide bond upon reduction (e.g., with DTT) would yield two m-PEG6-SH fragments (MW ~312.4 g/mol each). | This is a key indicator of the disulfide linkage. | |
| RP-HPLC | Retention Time | Dependent on column and gradient. Expected to be in the mid-to-late region of a typical C18 gradient. | The retention time will be longer than the more polar starting materials. |
| Purity | >95% (typical for purified product) | Assessed by integrating the peak area of the conjugate relative to all other peaks. | |
| SEC-HPLC | Elution Volume | Dependent on column pore size. Will elute earlier than smaller impurities and later than larger aggregates. | Useful for detecting high molecular weight impurities or aggregates. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the PEG backbone protons (~3.64 ppm), the terminal methoxy protons (~3.38 ppm), and the methylene protons adjacent to the disulfide bond (~2.9 and ~2.7 ppm).
-
The ratio of these integrations should be consistent with the structure of the molecule.
-
The absence of significant impurity peaks indicates high purity.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the conjugate and confirm the presence of the disulfide bond.
Protocol:
-
Sample Preparation:
-
For Electrospray Ionization (ESI-MS): Dissolve a small amount of the conjugate in a suitable solvent such as methanol (B129727) or acetonitrile/water to a final concentration of approximately 10-100 µg/mL.
-
For reduction analysis: Treat a separate aliquot of the sample with a reducing agent like Dithiothreitol (DTT) for 30 minutes at room temperature before analysis.
-
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source or a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer can be used.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
For LC-MS, a reversed-phase column (e.g., C18) can be used to separate the conjugate before it enters the mass spectrometer.
-
-
Data Analysis:
-
Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed mass-to-charge ratios with the calculated values.
-
In the reduced sample, look for the peak corresponding to the m-PEG6-thiol fragment.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the conjugate and separate it from potential impurities.
Protocol:
-
Sample Preparation: Dissolve the conjugate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. Since PEG does not have a strong UV chromophore, an ELSD is often preferred for better sensitivity.[7][9]
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD or low wavelength UV (e.g., 214 nm).
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to the conjugate.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Protocol:
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-5 mg/mL.
-
Instrumentation: An HPLC system with a Refractive Index (RI) or ELSD detector.
-
Chromatographic Conditions:
-
Column: A column suitable for the separation of low molecular weight polymers (e.g., with a pore size of ~100-500 Å).
-
Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS) or another aqueous buffer.
-
Flow Rate: 0.5-1.0 mL/min.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of high molecular weight species (aggregates) or low molecular weight fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound conjugates.
Caption: Workflow for Synthesis and Characterization.
Alternative and Complementary Methods
While the core techniques described above are fundamental, other methods can provide valuable complementary information:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of characteristic functional groups, such as the C-O-C ether linkages of the PEG backbone.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, O, S), which can be compared to the theoretical values to confirm the empirical formula.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the synthesis reaction and for preliminary purity assessment.
Conclusion
The robust characterization of this compound conjugates is essential for ensuring their quality and performance in downstream applications. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a comprehensive analytical workflow. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their conjugates and ensure the reliability of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to HPLC Methods for Purity Assessment of m-PEG6-SS-PEG6-methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of m-PEG6-SS-PEG6-methyl, a bifunctional, cleavable PEG linker. The purity of such linkers is critical in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), as impurities can affect the efficacy, safety, and stability of the final product.[1] This document details experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
The this compound molecule features a disulfide bond, which can be cleaved under reducing conditions, and two terminal methoxy (B1213986) groups.[2] A significant challenge in its analysis is the absence of a strong UV chromophore, which necessitates the use of universal detectors.[3]
Comparison of Key HPLC Methods
Two primary HPLC methods are suitable for analyzing this compound: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[3] It is highly effective for resolving the main compound from small molecule impurities and closely related structural variants, such as those with slight differences in PEG chain length.[3][4]
-
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume (size) in solution.[5][6] This method is ideal for identifying and quantifying larger impurities like aggregates or dimers, as well as separating the target molecule from smaller, unreacted starting materials.[7]
The choice between these methods depends on the specific impurities that need to be detected and quantified.
Quantitative Data Comparison
The following table summarizes the expected performance of RP-HPLC and SEC for the purity analysis of this compound.
| Parameter | Reversed-Phase HPLC (RP-HPLC) with ELSD | Size-Exclusion Chromatography (SEC) with RI |
| Principle of Separation | Hydrophobicity | Hydrodynamic Volume (Size) |
| Primary Application | Separation of the main peak from closely related impurities (e.g., starting materials, by-products with different polarity).[3][8] | Detection of high molecular weight species (aggregates, dimers) and low molecular weight fragments.[5][7] |
| Typical Column | C8 or C18, <5 µm particle size.[4][8] | Silica-based with hydrophilic coating, appropriate pore size for low MW PEGs (e.g., 100-300 Å).[5] |
| Detector | Evaporative Light Scattering Detector (ELSD).[3] | Refractive Index (RI) Detector.[5][9] |
| Resolution | High resolution for small molecules and oligomers.[3] | Excellent for separating species with significant size differences.[7] |
| Run Time | 15 - 30 minutes (gradient elution).[8] | 10 - 20 minutes (isocratic elution).[6] |
| Mobile Phase Compatibility | Compatible with gradient elution, allowing for better separation of complex mixtures. | Requires isocratic elution, as the RI detector is sensitive to mobile phase composition changes.[10] |
| Sensitivity | Generally higher than RI, especially with optimized ELSD settings.[3][11] | Lower sensitivity; may not be suitable for trace impurity analysis.[10][12] |
| Disulfide Bond Stability | Generally stable under typical RP-HPLC conditions (mild pH, ambient temperature).[1][13] | Stable under standard SEC conditions. |
Experimental Protocols
Detailed methodologies for the recommended HPLC methods are provided below.
Protocol 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
This method is optimized for high-resolution separation of this compound from potential synthesis-related impurities.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C8 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: ELSD (e.g., Waters 2420).
-
Nebulizer Temperature: 50 °C.
-
Drift Tube Temperature: 70 °C.[11]
-
Gas Pressure (Nitrogen): 40-50 psi.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
Protocol 2: Size-Exclusion Chromatography with Refractive Index (RI) Detection
This method is designed to detect and quantify aggregates and other size variants.
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: SEC Column suitable for low molecular weight polymers (e.g., Zenix SEC-300, 7.8 x 300 mm, 3 µm particle size).[5]
-
Mobile Phase: Isocratic 150 mM Sodium Phosphate Buffer, pH 7.0.[5] An alternative is a mixture of Acetonitrile and Water (e.g., 35:65 v/v).[6]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detector: Refractive Index (RI) Detector.[5][9]
-
Detector Temperature: 30 °C.[5]
-
-
Injection Volume: 20 µL.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2 mg/mL.[5]
Visual Diagrams
Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for analyzing the purity of this compound using the described HPLC methods.
Caption: General workflow for purity assessment of this compound.
Decision Guide for HPLC Method Selection
This diagram provides a logical guide for selecting the most appropriate HPLC method based on the analytical objective.
Caption: Decision tree for selecting the optimal HPLC method.
Potential Impurities in this compound
During the synthesis and storage of this compound, several impurities can arise:
-
Unreacted Starting Materials: Residual m-PEG6-thiol or other precursors.
-
Homodimers: Formation of m-PEG6-S-S-PEG6-m (disulfide exchange).
-
PEG Diol Impurities: Bifunctional PEGs (HO-PEG-OH) present in the m-PEG starting material can lead to undesired cross-linked species.[14]
-
Oxidation Products: Oxidation of the disulfide bond to form thio-sulfinates or -sulfonates.
-
Cleavage Products: Scission of the disulfide bond due to harsh conditions or reducing agents, resulting in free thiol species.[1][15]
-
Ethylene Glycol (EG) and Diethylene Glycol (DG): These can be toxic impurities originating from the PEG polymerization process.[16]
Both RP-HPLC and SEC methods are crucial for detecting and quantifying this diverse range of potential impurities to ensure the quality and safety of the final product.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. This compound, 1007386-15-3 | BroadPharm [broadpharm.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis of PEG on Two Zenix® SEC-300 Columns in Tandem application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. researchgate.net [researchgate.net]
- 13. Disulfide Bonds in Protein Folding and Stability | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 16. azom.com [azom.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in ADC Development
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its efficacy, safety, and therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.
The linker component of an ADC is the crucial bridge between the targeting monoclonal antibody and the potent cytotoxic payload. Its design dictates the stability of the ADC in circulation and the mechanism of payload release at the tumor site. An ideal linker ensures the ADC remains intact in the bloodstream to minimize off-target toxicity, while facilitating efficient payload liberation upon reaching the target cancer cells.[1][2]
Mechanisms of Action: A Tale of Two Strategies
Cleavable and non-cleavable linkers employ fundamentally different strategies for payload release, each with distinct advantages and disadvantages.
Cleavable Linkers: These linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[3] This targeted release is achieved through several mechanisms:
-
Protease-Sensitive Linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]
-
Acid-Sensitive Linkers: Hydrazone linkers are a key example, designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3]
A key feature of cleavable linkers is their ability to induce a bystander effect .[3] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[4]
Non-Cleavable Linkers: In contrast, these linkers, such as the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), do not have a specific cleavage site.[3][5] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[5] This process releases the payload with the linker and a residual amino acid attached.[4] Consequently, the released payload is typically less membrane-permeable, largely abrogating the bystander effect.[4]
Visualizing the Mechanisms
To illustrate these distinct pathways, the following diagrams depict the signaling and processing of ADCs with cleavable and non-cleavable linkers.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Evaluating the Bystander Effect of m-PEG6-SS-PEG6-methyl Linked Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism for the efficacy of antibody-drug conjugates (ADCs), particularly in the context of heterogeneous tumors where antigen expression can be varied. This phenomenon, where the cytotoxic payload of an ADC kills not only the target cancer cell but also adjacent, antigen-negative cells, is profoundly influenced by the design of the linker connecting the antibody to the drug. This guide provides a comprehensive comparison of the bystander effect mediated by drugs utilizing the m-PEG6-SS-PEG6-methyl linker and other alternative linker technologies, supported by experimental data and detailed protocols.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker containing a disulfide bond. The PEG components enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation. The disulfide bond is designed to be cleaved in the reducing environment of the cytoplasm, releasing the cytotoxic payload. The ability of this released, membrane-permeable payload to diffuse into neighboring cells and induce apoptosis is the basis of the bystander effect.
Comparative Performance of ADC Linkers
The choice of linker technology is paramount in modulating the bystander effect. Below is a comparison of different linker types and their impact on this crucial anti-tumor mechanism.
| Linker Type | Mechanism of Cleavage | Bystander Effect Potential | Key Characteristics |
| This compound | Reduction of disulfide bond in the cytoplasm | High | PEGylated for improved hydrophilicity and pharmacokinetics. Relies on intracellular reducing agents like glutathione. |
| Valine-Citrulline (VC) Peptide Linker | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | High | Commonly used and well-characterized. Releases an unmodified payload. |
| Glutamate-Valine-Citrulline (Glu-VC) Peptide Linker | Proteolytic cleavage by lysosomal enzymes | High | Designed for enhanced plasma stability compared to the VC linker, potentially leading to more efficient tumor delivery. |
| Non-Cleavable Linkers (e.g., SMCC) | Antibody degradation in the lysosome | Low to None | Releases the payload with an attached amino acid residue, which is often charged and membrane-impermeable.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating the bystander effect of different ADC linker technologies. It is important to note that these results are from different studies and not from a direct head-to-head comparison, which can influence the outcomes due to variations in experimental conditions, cell lines, and payloads used.
Table 1: In Vitro Co-culture Bystander Killing Efficacy
| ADC Linker Type | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | % Viability of Antigen-Negative Cells (vs. Control) | Reference |
| Disulfide Linker | HER2+ SK-BR-3 | HER2- MCF7 | 1:2 | Significantly Reduced | [2] |
| Valine-Citrulline | HER2+ N87, BT474, SKBR3 | HER2- MCF7 (GFP-labeled) | Varies | Decreased with increasing Ag+ cell fraction | [3] |
Table 2: In Vivo Tumor Growth Inhibition in Heterogeneous Xenograft Models
| ADC Linker Type | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Bystander Effect Evidence | Reference |
| Disulfide Linker | Mixed HER2+/HER2- xenograft | Not Specified | Significant inhibition of tumor growth | Reduction in HER2- tumor cell population | [2] |
| Valine-Citrulline | Co-culture xenograft (N87 and GFP-MCF7) | Not Specified | Significant tumor growth inhibition | Not explicitly quantified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect. Below are protocols for key experiments.
In Vitro Co-culture Bystander Assay
This assay is fundamental for quantifying the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[4]
1. Cell Line Selection and Preparation:
- Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.
- Select an antigen-negative (Ag-) cell line that is sensitive to the cytotoxic payload but does not express the target antigen.
- To distinguish between the two cell lines, label the Ag- cells with a fluorescent marker such as Green Fluorescent Protein (GFP).
2. Co-culture Seeding:
- Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
- Include monocultures of both Ag+ and Ag- cells as controls.
3. ADC Treatment:
- Treat the co-cultures and monocultures with a serial dilution of the ADC.
- The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
- Include an isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) and a vehicle control.
4. Data Acquisition and Analysis:
- After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using fluorescence microscopy or flow cytometry to quantify the GFP-positive cells.
- Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture and the vehicle-treated co-culture. A significant reduction in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
In Vivo Heterogeneous Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.[4]
1. Tumor Model Establishment:
- Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells can be engineered to express a reporter gene like luciferase for non-invasive monitoring.
2. Treatment Administration:
- Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, isotype control ADC, and the therapeutic ADC.
- Administer the treatments, typically intravenously, at a predetermined dose and schedule.
3. Efficacy Assessment:
- Monitor tumor volume over time using calipers.
- For tumors with luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically track the population of Ag- cells. A reduction in the bioluminescent signal in the ADC-treated group compared to the control group provides direct evidence of an in vivo bystander effect.
- Monitor animal body weight and overall health as a measure of toxicity.
4. Histological Analysis:
- At the end of the study, tumors can be excised and analyzed by immunohistochemistry to visualize and quantify the relative populations of Ag+ and Ag- cells.
Visualizations
Signaling Pathway of Disulfide Linker Cleavage and Bystander Effect
Caption: Mechanism of the bystander effect mediated by a disulfide-linked ADC.
Experimental Workflow for In Vitro Co-culture Bystander Assay
References
A Comparative Guide to Alternative Cleavable Linkers for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cleavable Linker Technologies Beyond the Disulfide Bond.
The strategic selection of a cleavable linker is a cornerstone in the design of effective and safe antibody-drug conjugates (ADCs) and other targeted drug delivery systems. While the disulfide-based m-PEG6-SS-PEG6-methyl linker represents a widely used redox-sensitive option, a diverse landscape of alternative cleavage strategies has emerged, offering distinct advantages in terms of stability, release kinetics, and therapeutic efficacy. This guide provides a comprehensive comparison of prominent alternative cleavable linkers, supported by quantitative data and detailed experimental protocols to inform rational linker design and selection.
Executive Summary
The ideal cleavable linker must strike a delicate balance: robust stability in systemic circulation to prevent premature payload release and minimize off-target toxicity, coupled with efficient and specific cleavage at the target site to unleash the therapeutic agent. This guide explores three primary classes of cleavable linkers that serve as alternatives to traditional disulfide bonds: enzyme-cleavable, pH-sensitive, and novel linker architectures. Each class leverages distinct physiological triggers within the tumor microenvironment or inside cancer cells to achieve controlled payload liberation.
Enzyme-cleavable linkers , such as those based on dipeptides (e.g., valine-citrulline) or β-glucuronide, are designed to be substrates for proteases or other enzymes that are upregulated in tumors. pH-sensitive linkers , including hydrazones and phosphoramidates, exploit the acidic milieu of endosomes and lysosomes. Finally, novel linker technologies like the "exolinker" platform aim to overcome the limitations of traditional designs by enhancing hydrophilicity and stability. The choice of linker profoundly impacts the ADC's therapeutic index, and a thorough understanding of their comparative performance is crucial for successful drug development.
Comparative Performance of Cleavable Linkers
The stability of a linker in plasma is a critical determinant of an ADC's safety and efficacy. The following tables summarize key quantitative data on the plasma stability and in vitro cytotoxicity of various cleavable linkers compared to the benchmark disulfide linker.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference(s) |
| Disulfide (Redox-Sensitive) | SPDB | Maytansinoid ADC | Human | Half-life (t1/2) | ~3-4 days | [] |
| Hindered Disulfide | PBD ADC | Mouse | % Intact ADC | >50% after 7 days | [] | |
| Enzyme-Cleavable (Peptide) | Valine-Citrulline (Val-Cit) | MMAE ADC | Human | Half-life (t1/2) | >230 days | [2][3] |
| Valine-Citrulline (Val-Cit) | MMAE ADC | Mouse | Half-life (t1/2) | ~80 hours | [2][3] | |
| Valine-Alanine (Val-Ala) | MMAE ADC | Mouse | % Intact ADC | Less aggregation at high DAR vs. Val-Cit | [4] | |
| Enzyme-Cleavable (Glycosidic) | β-Glucuronide | Auristatin ADC | Human | % Intact ADC | Highly stable | [5] |
| pH-Sensitive (Hydrazone) | Phenylketone-derived | Not Specified | Human & Mouse | Half-life (t1/2) | ~2 days | [6] |
| pH-Sensitive (Phosphoramidate) | Phosphoramidate (B1195095) | MMAE model | Buffer pH 7.4 | % Release | Minimal to no release | [7] |
| Novel (Exolinker) | Exo-EVC | MMAE ADC | Rat | DAR retention | Superior to Val-Cit over 21 days | [8][9] |
Note: Direct head-to-head comparisons can be challenging due to variations in experimental conditions across studies.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Cell Line | Target Antigen | Payload | IC50 | Reference(s) |
| Disulfide (Redox-Sensitive) | SPP-DM1 | Various | CD22 / HER2 | DM1 | Potent activity reported | [] |
| Enzyme-Cleavable (Peptide) | Valine-Citrulline (Val-Cit) | N87 (gastric) | HER2 | MMAE | 13-43 ng/mL | [10] |
| Valine-Alanine (Val-Ala) | HER2+ cell lines | HER2 | MMAE | Similar to Val-Cit | [4] | |
| Enzyme-Cleavable (Glycosidic) | β-Glucuronide | HER2+ cell lines | HER2 | MMAE | More effective than T-DM1 | [11] |
| pH-Sensitive (Hydrazone) | Hydrazone | Various | Various | Calicheamicin | Potent activity reported | [] |
| Novel (Exolinker) | Exo-EVC-MMAE | NCI-N87 (gastric) | HER2 | MMAE | Superior tumor suppression vs. Val-Cit | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships between different cleavable linker types and provide a general overview of the experimental workflow for their evaluation.
Detailed Experimental Protocols
Robust and reproducible experimental methods are essential for the accurate comparison of linker technologies. The following sections provide detailed protocols for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) or the release of free payload over time.[6][13]
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
LC-MS system
Protocol:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
To measure DAR:
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
-
To measure free payload:
-
Precipitate proteins from the plasma aliquots using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload released at each time point to determine the plasma half-life of the conjugate.
Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a protease-sensitive linker in the presence of purified Cathepsin B.[]
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
HPLC or LC-MS system
Protocol:
-
Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution (e.g., 20 nM final concentration).
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.[14][15]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[15]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.[2][16]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC and control antibodies
-
Fluorescence microscope or high-content imager
Protocol:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[16]
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
At the end of the incubation, stain the cells with a viability dye (e.g., DAPI for dead cells).
-
Image the plates using a fluorescence microscope, capturing both the GFP channel (Ag- cells) and the viability dye channel.
-
Data Analysis: Quantify the number of viable and non-viable GFP-positive cells in the co-cultures compared to the Ag- monoculture control. A significant increase in the death of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.
Conclusion
The field of cleavable linkers for drug conjugates is continuously evolving, with a clear trend towards technologies that offer enhanced stability, greater tunability, and improved therapeutic indices. While disulfide linkers remain a viable option, alternatives such as enzyme-cleavable dipeptides and β-glucuronides, as well as pH-sensitive phosphoramidates and novel architectures like exolinkers, provide compelling advantages for specific applications. The Val-Cit linker, for instance, demonstrates exceptional stability in human plasma but can be susceptible to premature cleavage in rodent models, a crucial consideration for preclinical evaluation.[2] Newer technologies like the exolinker platform have shown promise in overcoming the limitations of traditional linkers by improving hydrophilicity and resisting enzymatic degradation, leading to superior in vivo performance.[8][9]
Ultimately, the optimal linker choice is not universal but depends on a multitude of factors, including the payload's properties, the target antigen's biology, and the desired therapeutic outcome. The data and protocols presented in this guide offer a robust framework for the rational evaluation and selection of cleavable linkers, empowering researchers to design the next generation of highly effective and safe targeted therapies.
References
- 2. benchchem.com [benchchem.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel "click"-ready pH-triggered phosphoramidate linker for controlled-release of cytotoxic payloads [morressier.com]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Payload Release from m-PEG6-SS-PEG6-methyl ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the payload release dynamics from Antibody-Drug Conjugates (ADCs) featuring the m-PEG6-SS-PEG6-methyl linker against common alternatives. The stability of the linker is a critical attribute that profoundly influences an ADC's therapeutic index, dictating both efficacy and toxicity.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload release within the target tumor cells.[1][2][] This guide presents supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify the underlying mechanisms and workflows.
Linker Technologies Under Review
This guide focuses on a comparative analysis of three distinct linker technologies, each with a unique mechanism for payload release:
-
This compound Linker (Disulfide-based): This linker incorporates a disulfide bond, which is designed to be cleaved in the reducing environment of the cell. The polyethylene (B3416737) glycol (PEG) chains are included to enhance hydrophilicity and improve the pharmacokinetic profile of the ADC.
-
Valine-Citrulline (Val-Cit) Linker (Protease-cleavable): This dipeptide linker is a well-established, enzyme-cleavable linker. It is designed to be stable in circulation and cleaved by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4][5]
-
Non-cleavable Linker (e.g., SMCC): Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid. This approach generally offers high plasma stability.
Data Presentation: Comparative Payload Release and Stability
The following tables summarize quantitative data on the stability and payload release characteristics of ADCs with the different linker types. The data is compiled from various studies and represents typical performance metrics.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Construct | Plasma Source | Time (hours) | % Intact ADC (Remaining) | Reference |
| This compound | Representative Thio-Antibody-PEG-SS-Payload | Human | 96 | ~85-95% | [6] |
| Valine-Citrulline (Val-Cit) | Trastuzumab-mc-Val-Cit-PABC-MMAE | Human | 144 | ~70-80% | [7] |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Human | 168 | >95% | [1] |
Table 2: In Vitro Payload Release in Response to Cleavage Trigger
| Linker Type | ADC Construct | Trigger | Incubation Time (hours) | % Payload Release | Reference |
| This compound | Representative Thio-Antibody-PEG-SS-Payload | 10 mM Glutathione (GSH) | 24 | >90% | [] |
| Valine-Citrulline (Val-Cit) | Representative Antibody-Val-Cit-Payload | Cathepsin B | 6 | ~80-90% | [5] |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Lysosomal Lysate | 48 | ~60-70% (as amino acid-linker-payload) | [9] |
Mandatory Visualization
Caption: Comparative signaling pathways for ADC payload release.
Caption: Workflow for ADC stability and payload release assays.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.[1]
Materials:
-
ADC constructs (this compound, Val-Cit, and non-cleavable)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Methodology:
-
Dilute the ADC stock solution to a final concentration of 100 µg/mL in pre-warmed plasma from the desired species.[1]
-
Incubate the samples at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[1]
-
Immediately process one set of aliquots for free payload analysis. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile), followed by centrifugation to separate the plasma proteins.
-
Analyze the supernatant containing the released payload by a validated LC-MS/MS method.[10]
-
Process a second set of aliquots to determine the drug-to-antibody ratio (DAR). This can be done by HIC or RP-HPLC to separate ADC species with different drug loads. A decrease in the average DAR over time indicates payload deconjugation.[11]
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Glutathione (GSH)-Mediated Payload Release Assay (for Disulfide Linkers)
Objective: To quantify the rate and extent of payload release from disulfide-linked ADCs in a reducing environment mimicking the intracellular cytoplasm.
Materials:
-
This compound ADC
-
Glutathione (GSH) solution (e.g., 1 M stock in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., N-ethylmaleimide to cap free thiols)
-
LC-MS/MS system
Methodology:
-
Dilute the ADC to a final concentration (e.g., 10 µM) in the reaction buffer.
-
Initiate the reaction by adding GSH to a final concentration representative of the intracellular environment (e.g., 1-10 mM).[]
-
Incubate the reaction mixture at 37°C.
-
At various time points, take an aliquot of the reaction and quench it by adding N-ethylmaleimide.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload versus time to determine the release kinetics.
Cathepsin B-Mediated Payload Release Assay (for Val-Cit Linkers)
Objective: To assess the enzymatic cleavage of the Val-Cit linker and subsequent payload release by the lysosomal protease Cathepsin B.[5]
Materials:
-
Val-Cit linker ADC
-
Recombinant human Cathepsin B
-
Cathepsin B activation buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, with 5 mM DTT, pH 5.5)
-
Reaction buffer (pH 5.5)
-
LC-MS/MS system
Methodology:
-
Activate the Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the activation buffer.
-
Dilute the ADC to a final concentration (e.g., 10 µM) in the reaction buffer.
-
Start the cleavage reaction by adding the activated Cathepsin B.
-
Incubate at 37°C.
-
At desired time points, stop the reaction by adding a protease inhibitor or by acidifying the solution.
-
Centrifuge the samples to pellet the enzyme and any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.[5]
-
Determine the percentage of payload release over time.
Conclusion
The validation of payload release is a cornerstone of ADC development, ensuring that the cytotoxic agent is delivered effectively to the target cells while minimizing systemic exposure. The choice of linker technology has a direct impact on this critical attribute.
-
This compound linkers offer a mechanism for payload release that is dependent on the reducing environment of the tumor cell, which can provide a good therapeutic window. The PEGylation is intended to improve solubility and pharmacokinetics.
-
Val-Cit linkers have a proven track record in clinically approved ADCs, demonstrating high stability in circulation and efficient cleavage by lysosomal proteases.[4]
-
Non-cleavable linkers provide the highest plasma stability, which can be advantageous in reducing off-target toxicities, but may result in slower or less efficient payload release.
The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of different ADC constructs. The selection of the optimal linker will ultimately depend on the specific characteristics of the antibody, the payload, and the target indication. Rigorous and standardized validation assays are essential for making informed decisions in the development of safe and effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciex.com [sciex.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1][2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.
The length of the PEG chain in an ADC linker can profoundly influence its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1][2] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1][2][3]
Comparative Analysis of PEG Linker Lengths
The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity.[1] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | Avg. DAR Achieved | In Vitro Cytotoxicity (Fold Reduction vs. No PEG) | Plasma Half-Life (Fold Increase vs. No PEG) | In Vivo Tumor Growth Inhibition (% Reduction) | References |
| No PEG | Variable | 1 (Baseline) | 1 (Baseline) | 11% | [4][5][6] |
| PEG2 / PEG4 | ~2.5 - 4.0 | Minimal Change | Marginal Increase | 35-45% | [5][7] |
| PEG8 / PEG12 | ~3.7 - 4.8 | Minimal Change | Significant Increase (Threshold Effect) | 75-85% | [5][7][8] |
| PEG24 | ~3.0 | Variable | Significantly Increased | 75-85% | [1][5] |
| PEG4K | Not Specified | 4.5-fold Reduction | 2.5-fold Increase | Improved | [4][6] |
| PEG10K | Not Specified | 22-fold Reduction | 11.2-fold Increase | Most Ideal | [4][6] |
This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.[1][4][5][6]
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | Key Findings |
| Short (e.g., PEG2, PEG4) | Generally provide better ADC stability. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.[1] |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency.[1] A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.[1][8] |
| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC).[1][4] This is particularly advantageous for ADCs with hydrophobic payloads.[1] However, very long linkers may negatively impact cytotoxicity.[4][6] |
Visualizing Experimental Design and Linker Impact
To better understand the process of evaluating ADC efficacy and the conceptual impact of PEG linkers, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
